Aluminum potassium fluoride
Description
Structure
2D Structure
Properties
IUPAC Name |
aluminum;potassium;tetrafluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4FH.K/h;4*1H;/q+3;;;;;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYTVYMYJCRET-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[Al+3].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KAlF4, AlF4K | |
| Record name | Potassium aluminium fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_aluminium_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.0735 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals | |
| Record name | Aluminum potassium fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14484-69-6, 60304-36-1 | |
| Record name | Potassium aluminum fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum potassium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060304361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum potassium fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum potassium fluoride | |
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| Record name | Reaction mass of tripotassium hexafluoroaluminate and potassium tetrafluoroaluminate and 15320-26-0 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of Aluminum Potassium Fluorides
Aqueous Phase Synthesis Techniques for Aluminum Potassium Fluoroaluminates
Aqueous phase synthesis provides a versatile platform for producing potassium fluoroaluminates with controlled properties. These methods are generally carried out at lower temperatures compared to molten salt synthesis and allow for a high degree of control over the final product's composition and morphology.
Reaction of Alumina (B75360) Trihydrate with Potassium Fluoride (B91410)/Bifluoride Solutions
One established method for producing potassium fluoroaluminates involves the reaction of alumina trihydrate (Al(OH)₃) with solutions of potassium fluoride (KF) or potassium bifluoride (KHF₂). google.com This process can be conducted in the presence of stoichiometric amounts or an excess of hydrogen fluoride (HF). google.com The reaction temperature is typically maintained between room temperature and the boiling point of the mixture, with a preferred range of 60°C to 100°C. google.com Polyethylene reaction vessels are often used to prevent interference with the reaction process. google.com The concentration of the potassium hydroxide (B78521) solution used to generate the solvated potassium fluoride species is generally between 10% and 46% by weight. google.com
Reactions of Aluminum Trifluoride Trihydrate with Aqueous Potassium Fluoride
Another significant aqueous route is the reaction of aluminum trifluoride trihydrate (AlF₃·3H₂O) with a hot aqueous solution of potassium fluoride or potassium bifluoride. google.com This method has been shown to produce both potassium tetrafluoroaluminate (KAlF₄) and potassium hexafluoroaluminate (K₃AlF₆) with high yields. For instance, reacting aluminum trifluoride trihydrate with a hot (90°C) aqueous solution of potassium fluoride, followed by digestion, centrifugation, and drying, can yield KAlF₄ with a purity of 99.8% and K₃AlF₆ with a purity of 99.9%. google.com The reaction temperature is advantageously kept between 80°C and 95°C. google.com
Table 1: Synthesis of Potassium Fluoroaluminates from AlF₃·3H₂O
| Product | Reactants | Temperature | Yield |
|---|---|---|---|
| KAlF₄ | AlF₃·3H₂O, aq. KF | 90°C | 99.8% google.com |
In Situ Generation of Potassium Aluminate and Subsequent Fluoridation
This technique involves the in-situ generation of potassium aluminate (KAlO₂) by reacting alumina trihydrate with a hot aqueous solution of potassium hydroxide (KOH). google.comepo.org The resulting potassium aluminate solution is then treated with aqueous or anhydrous hydrogen fluoride to precipitate the desired potassium fluoroaluminate. google.comepo.org The initial reaction to form potassium aluminate is typically carried out at temperatures between 75°C and 116°C, with a more advantageous range of 85°C to 95°C. epo.org This method has been successfully employed to produce both KAlF₄ and K₃AlF₆ with high purity and yields. For example, one process reported a 99% yield of potassium tetrafluoroaluminate. epo.org
Table 2: Synthesis via In Situ Potassium Aluminate Generation
| Product | Starting Materials | Key Steps | Yield |
|---|---|---|---|
| KAlF₄ | Alumina trihydrate, KOH, HF | 1. Formation of KAlO₂ 2. Fluoridation with HF | 99% epo.org |
Co-precipitation Synthesis Routes
Co-precipitation is another aqueous method utilized for the synthesis of aluminum potassium fluoride. This technique involves the simultaneous precipitation of multiple ionic species from a solution to form a mixed solid. In the context of fluoroaluminates, this can involve the controlled addition of reagents to a solution containing aluminum and potassium ions to induce the precipitation of the desired compound. uq.edu.au A significant challenge in co-precipitation is preventing the inclusion of impurities such as cryolite (B1665278) (Na₃AlF₆) and gibbsite (Al(OH)₃). uq.edu.au The molar ratio of fluoride to aluminum (F:Al) is a critical parameter to control, with an optimal ratio found to be around 2.0 ± 0.2 to minimize co-precipitation of impurities when using NaOH for pH adjustment. uq.edu.au
Control of Surface Area and Structure in Aqueous Syntheses
The surface area and structure of this compound are critical properties for many of its applications, particularly in catalysis. Aqueous synthesis methods offer pathways to control these characteristics. For instance, a simple low-temperature, one-step aqueous method has been developed to synthesize a novel potassium fluoroaluminate, K₂[(AlF₅)H₂O], which exhibits a one-dimensional chain structure of octahedral AlF₆ units. researchgate.netresearchgate.net This material demonstrates high chemical and thermal stability. researchgate.netresearchgate.net The synthesis of high surface area aluminum fluoride can be achieved through aqueous phase reactions, and subsequent thermal treatment can convert these materials into well-dispersed AlF₃ phases. google.com
Molten Salt Synthesis Approaches for Aluminum Potassium Fluoroaluminates
Molten salt synthesis, also known as flux growth, is an alternative to aqueous methods, particularly for producing materials that require high temperatures for their formation or for obtaining specific crystalline phases. This approach involves using a molten salt as a solvent for the reactants.
In a typical molten salt synthesis of this compound, potassium fluoride and aluminum fluoride are melted together at temperatures exceeding 600°C. epo.org The resulting solidified melt is then ground to obtain the final product. epo.org Another approach involves adding a mixture of sodium fluoroaluminate, potassium fluoroaluminate, and vanadium pentoxide to high-temperature molten aluminum (700-900°C) to directly produce an aluminum-vanadium alloy, where the fluoroaluminates act as a flux. scispace.com Molten salt electrolysis is another high-temperature method where a mixture of potassium cryolite (K₃AlF₆) and aluminum oxide is used as an electrolyte to produce primary aluminum. google.com The use of potassium cryolite with a low molecular ratio (mKF-AlF₃, where m is 1 to 1.5) can lower the electrolysis temperature to a working range of 750°C to 850°C. google.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Aluminum Fluoride | AlF₃ |
| Aluminum Fluoride Trihydrate | AlF₃·3H₂O |
| Aluminum Hydroxide | Al(OH)₃ |
| Aluminum Oxide | Al₂O₃ |
| Aluminum-Vanadium Alloy | Al-V |
| Cryolite | Na₃AlF₆ |
| Gibbsite | Al(OH)₃ |
| Hydrogen Fluoride | HF |
| Potassium Aluminate | KAlO₂ |
| Potassium Bifluoride | KHF₂ |
| Potassium Cryolite | K₃AlF₆ |
| Potassium Fluoride | KF |
| Potassium Hexafluoroaluminate | K₃AlF₆ |
| Potassium Hydroxide | KOH |
| Potassium Tetrafluoroaluminate | KAlF₄ |
| Sodium Fluoroaluminate | Na₃AlF₆ |
| Vanadium Pentoxide | V₂O₅ |
Preparation within Alkali Metal Fluoride–Aluminum Fluoride–Alumina Systems
A prominent method for synthesizing potassium fluoroaluminates involves the reaction of aluminum oxides or hydroxides within a system containing alkali metal fluorides. These processes can be conducted in aqueous solutions or as high-temperature melts.
Several aqueous-based procedures have been developed. One such process involves reacting alumina trihydrate or aluminum oxide with a freshly prepared, hot, solvated potassium fluoride or potassium bifluoride solution. google.com To facilitate the reaction, stoichiometric amounts or an excess of hydrogen fluoride may be present. google.com The reaction temperature is typically maintained between 60°C and 100°C. google.com An alternative aqueous route involves first dissolving aluminum oxide in a potassium hydroxide solution and subsequently adding hydrofluoric acid. google.com The heat generated by the reaction maintains the boiling of the liquor, and after the acid addition, the mixture is boiled for an extended period to ensure complete reaction. google.com
Another approach involves reacting aluminum trifluoride trihydrate with a hot (around 90°C) aqueous solution of potassium fluoride. google.com The resulting slurry is digested, centrifuged, and dried to yield the final product. google.com These methods can produce high yields of potassium tetrafluoroaluminate (KAlF₄) or potassium hexafluoroaluminate (K₃AlF₆), depending on the stoichiometry of the reactants. google.com For example, reacting 0.950 kg of aluminum trifluoride trihydrate with 1.099 kg of a hot aqueous potassium fluoride solution can produce KAlF₄ with a 99.8% yield. google.com
The solubility of alumina (Al₂O₃) is a critical factor in melt-based systems. In KF-NaF-AlF₃ molten mixtures, the solubility of alumina increases with a higher cryolite ratio ([KF]+[NaF])/[AlF₃] and a greater content of potassium fluoride (KF). ariel.ac.il For instance, in KF-AlF₃ melts at 800°C, the alumina solubility is 4.76 mol% at a cryolite ratio of 1.3 and increases to 5.76 mol% at a ratio of 1.5. ariel.ac.il A historical industrial process involves heating fluorspar with an alkali (like soda) and silica (B1680970) to a sintering temperature. google.com The resulting mass is leached with an aqueous liquid, and the obtained alkali metal fluoride solution is then reacted with an alkali metal aluminate solution to form the desired alkali metal aluminum fluoride. google.com
| Method Description | Key Reactants | Typical Conditions | Product(s) | Source |
|---|---|---|---|---|
| Reaction of alumina with solvated potassium fluoride | Alumina trihydrate, Potassium fluoride/bifluoride, Hydrogen fluoride | Aqueous solution, 60°C - 100°C | KAlF₄, K₃AlF₆ | google.com |
| Dissolving alumina in KOH followed by HF addition | Aluminum oxide, Potassium hydroxide, Hydrofluoric acid | Aqueous solution, Boiling | K₃AlF₆ | google.com |
| Reaction of aluminum trifluoride with potassium fluoride | Aluminum trifluoride trihydrate, Potassium fluoride | Aqueous solution, ~90°C | KAlF₄, K₃AlF₆ | google.com |
| Sintering fluorspar with alkali and silica | Fluorspar, Soda, Silica, Alkali metal aluminate | Sintering followed by aqueous reaction | Alkali metal aluminum fluoride | google.com |
High-Temperature Exchange Reactions with Liquid Aluminum and Fluoride Salt Systems
High-temperature exchange reactions provide a distinct pathway for producing this compound, often in the context of doping aluminum or creating fluxes for the aluminum industry. fluorine1.ru These reactions typically occur in molten salt media where aluminum metal acts as a reducing agent.
One method involves heating liquid aluminum to temperatures between 700°C and 850°C and then introducing a potassium salt of a complex fluoride, such as potassium fluotitanate (K₂TiF₆) or potassium fluoborate (K₂BF₄). google.com In this exchange reaction, the more active aluminum displaces the titanium or boron from the salt complex, resulting in the formation of potassium cryolite (potassium aluminum fluoride). google.com This process is particularly useful for preparing low-molecular-ratio potassium cryolite (mKF-AlF₃, where m is 1 to 1.5), which is difficult to synthesize via other methods. google.com
Another application of high-temperature exchange reactions is the doping of aluminum with elements like scandium, yttrium, zirconium, and hafnium. fluorine1.ruresearchgate.net In this process, oxides or fluorides of the doping metals are dissolved in a molten fluoride salt mixture, such as a eutectic blend of 0.4NaF + 0.6KF, which melts at 721°C. fluorine1.ruresearchgate.net This salt mixture is then injected into a liquid aluminum bath at temperatures between 750°C and 780°C. fluorine1.ruresearchgate.net The use of fluoride melts is advantageous over chloride melts as it increases reactivity and reduces metal loss due to the lower volatility of fluorides at high temperatures. fluorine1.ruresearchgate.net The interaction of the dissolved metal compounds with the molten aluminum leads to the formation of aluminum alloys and a modified salt flux containing this compound. researchgate.net
| System Description | Reactants | Temperature Range | Primary Outcome | Source |
|---|---|---|---|---|
| Exchange with complex fluoride salts | Liquid Aluminum, Potassium fluotitanate or Potassium fluoborate | 700°C - 850°C | Formation of low-molecular-ratio potassium cryolite | google.com |
| Doping of aluminum in molten fluoride salts | Liquid Aluminum, Metal oxides/fluorides (Sc, Y, Zr, Hf), NaF-KF salt melt | 750°C - 780°C | Doping of aluminum and formation of a modified salt flux | fluorine1.ruresearchgate.net |
Mechanistic Investigations of Formation Pathways
Understanding the mechanisms of formation is crucial for controlling the synthesis of this compound. The process involves the formation of various intermediate species and is governed by complex reaction kinetics, particularly in molten salt systems. The speciation of aluminum in solution is highly dependent on factors like pH, temperature, and the relative concentration of fluoride ions. researchgate.netmdpi.com
The formation of aluminum-fluoride complexes is believed to follow a dissociative ligand-exchange mechanism, consistent with the Eigen-Wilkins mechanism. acs.org This pathway involves the initial formation of an outer-sphere ion pair between the hydrated aluminum cation and the fluoride ion, followed by the dissociation of a water molecule from the inner coordination sphere of the aluminum ion, allowing the fluoride ion to enter. acs.org
Intermediate Species and Reaction Kinetics in this compound Synthesis
In both aqueous and molten salt systems, the formation of this compound proceeds through a series of intermediate fluoroaluminate complex ions. The specific ions present and their relative concentrations depend on the reaction conditions.
In aqueous solutions at pH < 5.5, aluminum exists as the hydrated hexaaquaaluminum ion, [Al(H₂O)₆]³⁺. mdpi.com As fluoride is introduced, successive displacement of water molecules leads to the formation of a series of mononuclear aluminum-fluoride ions. mdpi.com NMR studies have revealed that species such as [AlF₂(H₂O)₄]⁺, [AlF₃(H₂O)₃], and [AlF₄(H₂O)₂]⁻ are predominant, all featuring an octahedral coordination sphere around the aluminum atom. mdpi.com The highly stable hexafluoroaluminate ion, [AlF₆]³⁻, which is the building block of solid cryolite, is not believed to exist in significant concentrations in aqueous solutions, as it tends to be replaced by species where fluoride ligands are substituted by hydroxide ions or water molecules. mdpi.com
In molten KF-AlF₃ systems, the speciation is different and strongly dependent on the molar ratio (MR) of KF to AlF₃. researchgate.net Raman spectroscopy studies have shown that as the concentration of AlF₃ increases (and the MR decreases), the dominant complex ions shift from hexafluoroaluminate ([AlF₆]³⁻) to pentafluoroaluminate ([AlF₅]²⁻) and then to tetrafluoroaluminate ([AlF₄]⁻). researchgate.net For molar ratios between 1.5 and 2.5, the concentration of the [AlF₅]²⁻ ion is the most sensitive to changes in temperature. researchgate.net
The kinetics of these reactions can be complex. In reactions involving solid reactants, such as the generation of aluminum fluoride from fluosilicic acid and aluminum hydroxide, the process can be described by an uncreated-core model, where the rate is controlled by a combination of interfacial reaction and internal diffusion. bibliotekanauki.pl In molten salt systems, reaching equilibrium can be a slow process involving the competitive formation and dissociation of multiple species, including charged dimers and trimers, as observed in analogous AlCl₃-KCl melts. osti.gov
| System | Dominant Intermediate Species | Controlling Factors | Source |
|---|---|---|---|
| Aqueous Solution | [Al(H₂O)₆]³⁺, [AlF₂(H₂O)₄]⁺, [AlF₃(H₂O)₃], [AlF₄(H₂O)₂]⁻ | pH, Fluoride concentration | mdpi.com |
| Molten KF-AlF₃ Salt | [AlF₆]³⁻, [AlF₅]²⁻, [AlF₄]⁻ | Molar Ratio (KF/AlF₃), Temperature | researchgate.net |
Structural Elucidation and Phase Transitions of Aluminum Potassium Fluoride Systems
Crystalline Structures of Solid Aluminum Potassium Fluoroaluminates
The solid-state structures of aluminum potassium fluoroaluminates are characterized by their diverse crystalline arrangements and the coordination environments of the aluminum atoms. These features are fundamental to their properties and behavior under varying temperatures.
Layered Architectures in KAlF₄ Polymorphs
Potassium tetrafluoroaluminate (KAlF₄) exhibits polymorphic forms, both of which are defined by a distinctive layered structure. mdpi.comresearchgate.net These layers are composed of potassium ions (K⁺) and interconnected [AlF₆]³⁻ octahedra. mdpi.comresearchgate.net In this arrangement, each [AlF₆]³⁻ octahedron shares four of its corners with four other [AlF₆]³⁻ octahedra, creating a two-dimensional network within the layer. mdpi.comresearchgate.net The potassium ions are situated between these layers, providing charge balance. mdpi.com
Coordination Environments of Aluminum Centers
In the crystalline forms of KAlF₄, the aluminum atom is six-coordinated, forming an [AlF₆]³⁻ octahedron. mdpi.com This octahedron consists of the central aluminum atom bonded to six fluorine ions. mdpi.com Among these, four are bridging fluorine ions, shared with adjacent octahedra within the layer, and two are non-bridging (terminal) fluorine ions. mdpi.com In the tetragonal polymorph of KAlF₄, the aluminum is bonded to six fluorine atoms, forming corner-sharing AlF₆ octahedra. materialsproject.org These octahedra exhibit two shorter Al-F bond lengths of 1.77 Å and four longer bond lengths of 1.80 Å. materialsproject.org
Polymorphism and Temperature-Dependent Phase Transitions in KAlF₄
KAlF₄ is known to exist in at least two different polymorphic phases at ambient and elevated temperatures. mdpi.comresearchgate.net At temperatures below 673 K, KAlF₄ adopts a tetragonal crystal system with the space group P4/mbm. mdpi.comresearchgate.net As the temperature increases, it undergoes a phase transition. Between 673 K and 723 K, the structure transforms into a high-temperature monoclinic phase, which belongs to the P2₁/m space group. mdpi.comresearchgate.net This high-temperature phase is characterized by a more distorted structure compared to the room-temperature phase. mdpi.com This layered structure becomes unstable at higher temperatures, eventually breaking down as the compound melts. mdpi.comresearchgate.net
Table 1: Polymorphic Phases of KAlF₄
| Temperature Range | Crystal System | Space Group |
|---|---|---|
| < 673 K | Tetragonal | P4/mbm |
| 673 K - 723 K | Monoclinic | P2₁/m |
This table summarizes the temperature-dependent polymorphic phases of KAlF₄, highlighting the transition from a tetragonal to a monoclinic crystal system with increasing temperature.
Structural Features of Hexafluoroaluminates (K₃AlF₆)
Potassium hexafluoroaluminate (K₃AlF₆), also known as potassium cryolite (B1665278), is another significant compound in this family. wikipedia.org It appears as a white to light-grey powder and is slightly soluble in water. wikipedia.org K₃AlF₆ forms colorless crystals belonging to the tetragonal system with the space group I4₁/a. wikipedia.org The crystal structure is of the elpasolite type, characterized by a rock-salt-type ordering of the K⁺ and Al³⁺ cations. acs.org A notable feature of the α-K₃AlF₆ structure is the rotation of some of the AlF₆ octahedra, which alters the corner-sharing connectivity between the polyhedra. acs.org
Micro-Structure of Molten Aluminum Potassium Fluoride (B91410) Systems
Upon melting, the ordered crystalline structure of aluminum potassium fluoride breaks down, leading to a more complex mixture of anionic species in the molten state. The study of these melts is crucial for applications such as aluminum electrolysis and brazing fluxes. mdpi.com
Identification of Complex Anionic Species in KF-AlF₃ Melts ([AlF₆]³⁻, [AlF₅]²⁻, [AlF₄]⁻)
In molten potassium fluoride-aluminum fluoride (KF-AlF₃) systems, a dynamic equilibrium exists between several complex fluoroaluminate anions. scite.ai Raman spectroscopy and molecular dynamics simulations have been instrumental in identifying the predominant species. mdpi.comscite.airesearchgate.net The primary anionic species present in these melts are hexafluoroaluminate ([AlF₆]³⁻), pentafluoroaluminate ([AlF₅]²⁻), and tetrafluoroaluminate ([AlF₄]⁻). scite.airesearchgate.net
The relative concentrations of these ions are dependent on the composition of the melt (the molar ratio of KF to AlF₃) and the temperature. researchgate.net For instance, in molten KAlF₄, the predominant species is the [AlF₄]⁻ tetrahedron, with a smaller amount of [AlF₆]³⁻ octahedra also present. mdpi.comresearchgate.net The existence of these various complex anions has been confirmed across different alkali fluoride-aluminum fluoride melts, including those with lithium and sodium. scite.ai First-principles molecular dynamics simulations have further corroborated that [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻ are the main complex ion groups in the KF-NaF-AlF₃ system. researchgate.net
Structural Evolution from Solid to Molten States
The structural transformation of this compound compounds, particularly from solid to molten states, is critical for understanding their behavior in applications like aluminum electrolysis and brazing fluxes. nih.gov Studies on potassium tetrafluoroaluminate (KAlF₄) reveal significant changes in its microstructure with increasing temperature. nih.govresearchgate.netnih.gov
In the solid state at room temperature, KAlF₄ exists in a tetragonal crystal system. researchgate.netnih.gov As the temperature rises to 773K, it undergoes a phase transition to a high-temperature monoclinic crystal system. nih.govresearchgate.netnih.gov Both of these solid phases are characterized by a layered structure composed of potassium ions (K⁺) and aluminum hexafluoride ([AlF₆]³⁻) octahedra. nih.govresearchgate.netnih.gov Each [AlF₆]³⁻ octahedron shares four corners with adjacent octahedra within the layer. nih.govresearchgate.netnih.gov
Upon reaching its melting point, this layered structure collapses. nih.govresearchgate.netnih.gov In the molten state, the predominant species becomes the aluminum tetrafluoride ([AlF₄]⁻) tetrahedron, with a smaller amount of [AlF₆]³⁻ octahedra also present. nih.govresearchgate.netnih.gov This structural evolution is a key factor in the material's properties at high temperatures. nih.gov
Similarly, potassium hexafluoroaluminate (K₃AlF₆) also undergoes structural changes upon melting. In the molten state, it primarily consists of [AlF₆]³⁻, [AlF₅]²⁻, and [AlF₄]⁻ complex ions. researchgate.net The presence of these different fluoroaluminate anions indicates a dynamic equilibrium in the melt. researchgate.netrsc.orgrsc.org
Interactive Data Table: Structural Evolution of KAlF₄
| State | Temperature Range | Crystal System/Primary Species | Key Structural Features |
| Solid | Below 673 K | Tetragonal | Layered structure of K⁺ and [AlF₆]³⁻ octahedra. researchgate.netnih.gov |
| Solid | 673 K - Melting Point | Monoclinic | Layered structure of K⁺ and [AlF₆]³⁻ octahedra. nih.govresearchgate.netnih.gov |
| Molten | Above Melting Point | [AlF₄]⁻ tetrahedra, [AlF₆]³⁻ octahedra | Disrupted layered structure. nih.govresearchgate.netnih.gov |
Influence of Al₂O₃ Addition on Molten K₃AlF₆ Structure
The addition of alumina (B75360) (Al₂O₃) to molten potassium cryolite (K₃AlF₆) is a fundamental aspect of industrial aluminum production. rsc.orgrsc.org This addition significantly alters the structure and composition of the molten salt. researchgate.netrsc.orgrsc.org
Investigations using high-temperature Raman spectroscopy and quantum chemistry simulations have shown that the molten K₃AlF₆-Al₂O₃ system is composed of several ionic clusters: [AlF₆]³⁻, [AlF₅]²⁻, [Al₂OF₆]²⁻, and [Al₂O₂F₄]²⁻. researchgate.netrsc.orgrsc.org The introduction of alumina leads to the formation of oxyfluoroaluminate complexes. researchgate.netrsc.orgrsc.org
As the concentration of Al₂O₃ increases, a structural evolution is observed where the six-coordinated aluminum atoms, initially connected by terminal fluorine atoms, transform into a structure where two four-coordinated aluminum atoms are linked by a single-bridging oxygen atom. researchgate.netrsc.orgrsc.org
Quantitative analysis of the species present in the melt reveals a direct correlation between the Al₂O₃ content and the concentration of these clusters. For instance, as the Al₂O₃ content increases from 0 to 8.0 wt%, the molar percentage of the [Al₂OF₆]²⁻ species in the melt rises sharply from 0 to 33.0 mol%. researchgate.netrsc.org Conversely, the concentration of [Al₂O₂F₄]²⁻ reaches a maximum of 1.5 mol% and then decreases. researchgate.netrsc.org
Interactive Data Table: Effect of Al₂O₃ on Molten K₃AlF₆
| Al₂O₃ Content (wt%) | [Al₂OF₆]²⁻ (mol%) | [Al₂O₂F₄]²⁻ (mol%) |
| 0 | 0 | 0 |
| Increasing to 8.0 | Increases to 33.0 | Increases to a max of 1.5, then decreases |
Cationic Distortion Effects in M-F-AlF₃ Systems (M=Li, Na, K)
The nature of the alkali metal cation (M = Li, Na, K) in M-F-AlF₃ systems has a discernible effect on the structure of the fluoroaluminate complexes in the molten state. researchgate.netaip.org This influence, often referred to as a "cation effect," can be observed through techniques like Raman spectroscopy. aip.org
While the primary fluoroaluminate species such as [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻ are present in these melts, the size of the alkali cation can cause distortions in the geometry of these ionic associates. researchgate.networldscientific.com For example, the smaller lithium ion (Li⁺), due to its higher charge density, can interact more strongly with the fluoroaluminate anions compared to the larger potassium ion (K⁺). aip.org
This stronger interaction can lead to a restriction of the rotational mobility of the anion. aip.org This effect manifests in the Raman spectra as a broadening of the spectral bands. aip.org For instance, the bandwidth of the bands associated with the AlF₆³⁻ anion is observed to increase when substituting a heavier alkali cation with Li⁺. aip.org However, significant shifts in the frequency of the bands are not always observed, suggesting that the fundamental structure of the anions remains similar, although perturbed by the cation. aip.org
Studies combining experimental data with quantum chemical modeling indicate that the cation's nature influences not only the geometry but also the equilibrium and kinetics of the complexation processes within the melt. researchgate.net
Structural Aspects of Supported this compound Catalysts
Surface Structures of Potassium Fluoride on Alumina (KF/Al₂O₃)
Potassium fluoride supported on alumina (KF/Al₂O₃) is a widely used solid base catalyst in organic synthesis. scirp.orgthieme-connect.com Its catalytic activity is intrinsically linked to its surface structure and basic properties. scirp.orgrsc.org
The preparation of the KF/Al₂O₃ catalyst, particularly the calcination temperature, plays a crucial role in the formation of its active sites. rsc.org X-ray diffraction (XRD) analysis is used to study the crystalline structures formed on the alumina support. rsc.org The interaction between KF and Al₂O₃ upon heating is key to the catalyst's enhanced basicity compared to unsupported KF. thieme-connect.com
During calcination, the decomposition of KF can lead to the formation of new active basic sites. rsc.org Studies have shown that the basicity of the catalyst, and consequently its activity, increases with the calcination temperature up to a certain point (e.g., 400°C), after which it may decrease. rsc.org The increased basicity is often attributed to the formation of highly dispersed potassium species on the alumina surface. The specific nature of the active sites is a subject of ongoing research, with some studies suggesting the formation of K₂O as a key active component. rsc.org
The loading of KF on the alumina support is another critical parameter. sigmaaldrich.com The surface morphology, often investigated using Scanning Electron Microscopy (SEM), reveals how the potassium fluoride is distributed on the alumina. rsc.org The goal is to achieve a high dispersion of the active species to maximize the number of accessible catalytic sites. The use of nano-sized alumina as a support can provide a high surface area, further enhancing the catalyst's structural and functional properties. utm.my
Spectroscopic Characterization and Vibrational Dynamics of Aluminum Potassium Fluorides
Raman Spectroscopy of Aluminum Potassium Fluoride (B91410) Systems
Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules and crystal lattices, providing insights into the coordination chemistry and ionic species present in both solid and molten aluminum potassium fluoride systems. nih.govacs.org
In its solid state, potassium tetrafluoroaluminate (KAlF₄) exists in at least two polymorphs, each with a distinct Raman signature. nih.govresearchgate.net Both phases feature a layered structure composed of K⁺ ions and [AlF₆]³⁻ octahedra, where each octahedron shares four corners with its neighbors. nih.govmdpi.com
The low-temperature phase, stable below 673 K, has a tetragonal crystal system (space group P4/mbm). nih.govresearchgate.net Its Raman-active vibrational modes have been assigned through a combination of experimental data and density functional theory (DFT) calculations. nih.gov The high-temperature polymorph adopts a monoclinic crystal system (space group P2₁/m). nih.govresearchgate.net The major vibrational modes for both phases are detailed below.
Table 1: Vibrational Mode Assignments for KAlF₄ Polymorphs An interactive data table summarizing the key vibrational modes for the two primary solid polymorphs of KAlF₄.
| Polymorph (Crystal System) | Temperature | Wavenumber (cm⁻¹) | Assignment |
| Low-Temperature (Tetragonal) | < 673 K | ~194, ~336, ~475 | Shearing vibrations of Al(VI)-F(non-bridging) |
| Low-Temperature (Tetragonal) | < 673 K | ~540 | Symmetric stretching of Al(VI)-F(non-bridging) |
| High-Temperature (Monoclinic) | > 673 K | ~229, ~319, ~481 | Shearing vibrations of Al(VI)-F(non-bridging) |
| High-Temperature (Monoclinic) | > 673 K | ~539 | Symmetric stretching of Al(VI)-F(non-bridging) |
Data sourced from experimental spectra and DFT calculations. nih.govresearchgate.net
In the molten state, the structure of this compound systems is characterized by an equilibrium of various complex fluoroaluminate and oxyfluoroaluminate ions. The specific ions present depend on the melt composition and temperature. researchgate.netacs.org
In binary KF-AlF₃ melts, Raman spectroscopy reveals an equilibrium between three primary complex ions: AlF₆³⁻, AlF₅²⁻, and AlF₄⁻. researchgate.netacs.org The relative concentrations of these species are a function of the molar ratio of KF to AlF₃. researchgate.net The octahedral AlF₆³⁻ ion has been characterized with vibrational frequencies (ν₁, ν₂, and ν₅) at 555, 390, and 345 cm⁻¹, respectively. researchgate.net As the concentration of AlF₃ increases, the equilibrium shifts towards the formation of AlF₄⁻ ions. researchgate.net
When alumina (B75360) (Al₂O₃) is introduced into molten potassium cryolite (B1665278) (K₃AlF₆), a more complex array of ions forms. The molten K₃AlF₆-Al₂O₃ system contains [AlF₅]²⁻, [AlF₆]³⁻, and oxyfluoroaluminate clusters such as [Al₂OF₆]²⁻ and [Al₂O₂F₄]²⁻. rsc.orgresearchgate.net The addition of Al₂O₃ promotes the evolution from six-coordinated aluminum structures to ones where two four-coordinated aluminum atoms are connected by a single bridging oxygen atom. rsc.orgresearchgate.net The relative amounts of these species change significantly with alumina content. For instance, as the Al₂O₃ content increases from 0 to 8.0 wt%, the mole percentage of the [Al₂OF₆]²⁻ complex ion in the melt rises from 0 to approximately 33.0 mol%. rsc.orgresearchgate.net
Table 2: Ionic Composition of K₃AlF₆-Al₂O₃ Melts vs. Al₂O₃ Content An interactive data table showing the calculated mole percentage of different complex ions in the melt as a function of added alumina.
| Added Al₂O₃ (wt%) | [Al₂OF₆]²⁻ (mol%) | [Al₂O₂F₄]²⁻ (mol%) |
| 0 | 0 | ~0 |
| 2.0 | 9.2 | 0.9 |
| 4.0 | 17.5 | 1.5 |
| 6.0 | 25.4 | 1.3 |
| 8.0 | 33.0 | 1.1 |
Data derived from analysis of experimental Raman spectra. rsc.orgresearchgate.net
The Raman spectra of this compound are highly sensitive to temperature, reflecting structural changes and phase transitions. nih.gov As solid KAlF₄ is heated, the transition from the low-temperature tetragonal phase to the high-temperature monoclinic phase is marked by the appearance of new Raman bands at approximately 319 cm⁻¹ and 481 cm⁻¹. mdpi.com These bands, which first appear at 673 K, grow in intensity as the temperature increases towards the melting point. mdpi.com
Upon melting, the layered crystal structure collapses. nih.govresearchgate.net The Raman spectrum of the resulting molten KAlF₄ shows a predominant band associated with the [AlF₄]⁻ tetrahedral ion, along with a smaller contribution from the [AlF₆]³⁻ octahedral ion. nih.govresearchgate.net This indicates a significant change in the local coordination environment of aluminum upon fusion.
Raman Signatures of Complex Ions in KF-AlF₃ and K₃AlF₆-Al₂O₃ Melts
X-ray Diffraction Studies
X-ray diffraction (XRD) is an essential technique for determining the crystal structure and identifying phases of crystalline materials like KAlF₄. spectroscopyonline.commalvernpanalytical.com Both powder XRD at ambient temperature and in situ high-temperature XRD have been employed to characterize this compound. nih.gov
To understand the structural evolution of KAlF₄ upon heating, in situ high-temperature X-ray diffraction has been utilized. nih.govenergy.gov These experiments track changes in the crystal structure as the material is heated under a controlled atmosphere. nih.gov
Studies show that KAlF₄ maintains its room-temperature tetragonal structure up to 673 K. nih.gov A phase transformation occurs as the temperature is raised further from 673 K to 723 K, during which the material converts to its high-temperature monoclinic phase. nih.gov This analysis provides direct crystallographic evidence of the solid-solid phase transition first observed in Raman spectroscopy. nih.gov
Powder X-ray diffraction (XRD) is the standard method for identifying the crystalline phases present in a sample at room temperature. malvernpanalytical.comccp14.ac.uk The XRD pattern of synthesized KAlF₄ shows diffraction peaks whose positions and relative intensities are in good agreement with the reference data in the Powder Diffraction File (PDF) database. nih.gov This confirms that the dominant phase at ambient conditions is the tetragonal polymorph, belonging to the P4/mbm space group. nih.govresearchgate.net
In addition to the common tetragonal and high-temperature monoclinic phases, a metastable orthorhombic polymorph, designated θ-KAlF₄, has been identified in nanosized samples using ab initio structure determination from powder XRD data. researchgate.net This highlights the capability of XRD to identify novel and sample-dependent crystalline forms. researchgate.net
In Situ High-Temperature X-ray Diffraction Analysis of KAlF₄
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local chemical environment of specific atomic nuclei. In the study of this compound and related materials, NMR is instrumental in elucidating structure, bonding, and dynamic processes. By probing nuclei such as ²⁷Al and ¹⁹F, researchers can gain insights into coordination numbers, the nature of neighboring atoms, and the equilibrium between different species in both solid and liquid states.
Solid-State ²⁷Al MAS NMR of Aluminum Fluoride Materials
Solid-state ²⁷Al Magic Angle Spinning (MAS) NMR is a key technique for characterizing the aluminum coordination environment in crystalline and amorphous materials. hu-berlin.de The chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination number, making it possible to distinguish between aluminum atoms that are tetrahedrally (AlF₄), penta-coordinated (AlF₅), and octahedrally (AlF₆) surrounded by fluoride ions. rsc.orgnih.gov
In aluminum fluoride materials, distinct ranges of chemical shifts are associated with different Al coordination geometries. For instance, studies on various alumina materials show that six-coordinate aluminum (Al(VI)) typically resonates at approximately 0-15 ppm, five-coordinate aluminum (Al(V)) at 30-40 ppm, and four-coordinate aluminum (Al(IV)) at 50-80 ppm. nih.gov These correlations are fundamental for interpreting the spectra of complex aluminofluorides, where multiple aluminum sites can coexist.
Research on nanostructured solid fluorides utilizes ²⁷Al MAS NMR to identify the local structures and species formed during synthesis. hu-berlin.de For complex materials like potassium aluminum fluoride, this technique can quantify the relative proportions of different aluminum coordination environments, providing crucial data for understanding the material's structure and properties. High-field NMR enhances spectral resolution, which is particularly beneficial for quadrupolar nuclei like ²⁷Al, allowing for more detailed characterization of the Al(V) species, which are often present in small amounts or on surfaces. nih.gov
Table 1: Typical ²⁷Al NMR Chemical Shifts for Aluminum in Different Coordination Environments
| Coordination Number | Geometry | Typical Chemical Shift (ppm) |
|---|---|---|
| 4 | Tetrahedral (e.g., AlO₄, AlF₄) | 50 to 80 |
| 5 | Trigonal Bipyramidal or Square Pyramidal | 30 to 40 |
| 6 | Octahedral (e.g., AlO₆, AlF₆) | 0 to 15 |
Note: Chemical shift ranges are approximate and can vary based on the specific chemical composition and structural disorder of the material. nih.gov
¹⁹F and ²⁷Al NMR Chemical Shift Investigations in Aqueous Aluminum-Fluoride Complexes
In aqueous solutions, aluminum and fluoride ions can form a variety of complex ions, and the equilibrium between these species can be effectively studied using both ¹⁹F and ²⁷Al NMR. The chemical shifts of both nuclei are sensitive to changes in the coordination sphere of the aluminum atom.
¹⁹F NMR is particularly useful for identifying the different fluoro-aluminum complexes present in a solution. Theoretical calculations and experimental studies of metal fluorides show that the ¹⁹F chemical shift is influenced by the metal cation it is bonded to. researchgate.net For instance, the ¹⁹F NMR spectrum of KF in D₂O shows a distinct resonance, and its chemical environment would be altered upon complexation with aluminum. rsc.org The presence of different species such as [AlF(H₂O)₅]²⁺, [AlF₂(H₂O)₄]⁺, up to [AlF₆]³⁻ results in separate signals in the ¹⁹F NMR spectrum, allowing for their identification and quantification.
The accuracy of predicting ¹⁹F chemical shifts in solution can be challenging due to the significant impact of solute-solvent interactions. uit.no However, advanced computational methods that account for the dynamic nature of these interactions are improving the reliability of spectral assignments. uit.no
²⁷Al NMR complements ¹⁹F NMR by providing direct information about the aluminum center. The formation of aluminum-fluoride complexes causes a distinct change in the ²⁷Al chemical shift compared to the aquated Al³⁺ ion. As more fluoride ions coordinate to the aluminum, replacing water molecules, the symmetry of the electric field around the aluminum nucleus changes, affecting its resonance frequency.
NMR Studies of Molten Salt Systems
NMR spectroscopy is a valuable tool for investigating the structure and speciation in molten salt systems, including those containing this compound, such as molten KAlF₄. dtic.mil At high temperatures, these melts are dynamic environments where various ionic species coexist in equilibrium. NMR provides insights into this speciation, complexation, and ionic interactions. dtic.mil
In molten fluoride systems, such as those containing YF₃ and alkali fluorides, NMR studies have suggested the existence of high coordination states in the melt. core.ac.uk For aluminofluoride melts, NMR can be used to probe the equilibrium between different aluminofluoride anions like the tetrahedral AlF₄⁻ and the octahedral AlF₆³⁻, as well as free F⁻ ions. The relative concentrations of these species are influenced by the melt's composition and temperature.
Other Spectroscopic and Analytical Techniques
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Elemental Analysis
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a robust and widely used analytical method for determining the elemental composition of materials with high precision and sensitivity. researchgate.netosti.gov It is ideally suited for the quantitative analysis of this compound to verify its stoichiometry and detect trace impurities. coralaxy.derockcorals.de
The technique works by introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma (around 6,000–10,000 K). The intense heat excites the atoms of the elements present, causing them to emit light at their characteristic wavelengths. The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of each element in the sample.
For solid samples like this compound, a digestion step is required to bring the material into solution. This often involves dissolving the sample in strong acids. researchgate.net A method developed for analyzing additives in aluminum electrolyte involves digesting the sample with aqua regia in PTFE beakers. researchgate.net The resulting solution is then diluted and introduced into the ICP-OES for simultaneous determination of elements like potassium and aluminum. researchgate.net The accuracy of such methods can be very high, with reported recovery rates between 93% and 104%. researchgate.net The detection limits are typically very low, often in the parts-per-million (ppm) or parts-per-billion (ppb) range, corresponding to weight percentages of 0.001 wt% or less for most elements. osti.gov
Table 2: General Steps for ICP-OES Analysis of this compound
| Step | Description | Reference |
|---|---|---|
| 1. Sample Preparation | A precise weight of the solid sample is obtained. | researchgate.net |
| 2. Digestion | The sample is dissolved using a wet digestion method, for example, with aqua regia, often with heating to ensure complete dissolution. | researchgate.net |
| 3. Dilution | The digested solution is quantitatively diluted to a known volume using deionized water to bring the elemental concentrations within the calibrated range of the instrument. | ntnu.no |
| 4. Analysis | The solution is introduced into the ICP-OES instrument, and the emission intensities for aluminum and potassium are measured at their specific wavelengths. | researchgate.netosti.gov |
X-ray Absorption Fine Structure (XAFS) Spectroscopy for Redox State Analysis
X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique used to probe the local atomic structure and electronic state (including oxidation state) of a specific element within a material. nih.gov The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which encompasses the absorption edge itself and the region up to ~50 eV above it, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov The energy of the absorption edge shifts to higher values as the oxidation state of the atom increases. Therefore, by measuring the Al K-edge XANES spectrum of an this compound sample and comparing it to the spectra of standard compounds with known aluminum oxidation states (e.g., Al metal vs. Al₂O₃), one can confirm the oxidation state of aluminum in the sample. nih.gov For this compound, aluminum is expected to be exclusively in the +3 oxidation state, which XANES analysis can verify.
While redox changes are not expected for aluminum in this compound under normal conditions, the technique is invaluable for studying materials where an element can exist in multiple oxidation states. For example, XAS has been used to study potassium transition metal fluorides, revealing differences in the oxidation state of iron (Fe²⁺ vs. Fe³⁺) between the bulk material and its surface. osti.gov Similarly, it has been employed to monitor the redox changes of cations in electrode materials for fluoride-ion batteries during charging and discharging. acs.org These applications demonstrate the capability of XAFS to provide crucial information on the electronic structure of metal ions in fluoride-containing materials. arxiv.org
Computational and Theoretical Investigations of Aluminum Potassium Fluoride Species
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. royalsocietypublishing.org It has been successfully applied to investigate a range of properties of aluminum fluoride (B91410) and aluminum potassium fluoride systems, from isolated clusters to crystalline and molten states. nih.govneliti.com
DFT calculations are instrumental in determining the equilibrium geometries and vibrational modes of aluminum fluoride clusters. For instance, studies on (AlF₃)n clusters, where n ranges from 1 to 11, have been conducted to understand their structural evolution. ucl.ac.uk These calculations often involve optimizing the internal coordinates of the clusters until the forces on the atoms are minimized, a process that can be achieved using algorithms like the modified BFGS method.
The vibrational frequencies calculated using DFT can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to validate the theoretical models. For example, the calculated optical modes for α-AlF₃ and β-AlF₃ phases show excellent agreement with experimental observations. These calculations help in assigning the observed spectral bands to specific vibrational motions of the constituent atoms and polyhedra. For instance, in one study, the calculated vibrational modes of KAlF₄ were compared with experimental Raman spectra, with a scaling factor applied to the calculated wavenumbers to account for experimental conditions and laser wavelength. mdpi.com
A study focusing on aluminum fluoride clusters identified that (AlF₃)₆ is the smallest local minimum nanocluster composed of corner-sharing octahedral units, a structural feature consistent with bulk AlF₃ phases. ucl.ac.uk The parameters for the interatomic potentials used in these simulations, such as the Born-Mayer potential for Al³⁺-F⁻ interactions, were fitted to reproduce the properties of the bulk α-AlF₃ phase. ucl.ac.uk
DFT has been employed to simulate the structure of crystalline aluminum potassium fluoroaluminates, such as KAlF₄. mdpi.comresearchgate.net These simulations provide detailed information about the crystal structure, including lattice parameters and atomic positions. For KAlF₄, DFT calculations have helped to understand its polymorphic nature, with a tetragonal crystal system (P4/mbm space group) at temperatures below 673 K and a monoclinic system (P2₁/m space group) at higher temperatures. nih.govmdpi.com
Both polymorphs of KAlF₄ are characterized by a layered structure composed of K⁺ ions and [AlF₆]³⁻ octahedra. nih.govmdpi.comresearchgate.net Each [AlF₆]³⁻ octahedron shares four corners with four other [AlF₆]³⁻ octahedra within the layer. nih.gov The room-temperature phase of KAlF₄ consists of a six-coordinated aluminum atom linked to six fluorine ions, including four bridging and two non-bridging fluorine ions. nih.gov
The calculated Raman spectrum for crystalline KAlF₄ using the CASTEP package based on DFT shows good agreement with the experimental spectrum, although a small shift in wavenumbers is often observed due to the approximations inherent in the theoretical methods. researchgate.net DFT calculations have also been used to assign the vibrational modes of the KAlF₄ crystal. mdpi.com For example, calculated peaks at 227.6 cm⁻¹ and 547.4 cm⁻¹ were assigned to the shearing vibrations of AlVI-Fnb (non-bridging fluorine) and the symmetric stretching vibrations of AlVI-Fnb, respectively. mdpi.com
Computational simulations are crucial for interpreting the complex Raman spectra of molten salt systems. For molten KAlF₄, quantum chemistry ab initio methods have been used to simulate the Raman spectra of possible model clusters. mdpi.com These simulations indicate that molten KAlF₄ is predominantly composed of [AlF₄]⁻ tetrahedra with a smaller amount of [AlF₆]³⁻ octahedra. mdpi.comresearchgate.net The calculated symmetric stretching vibrational wavenumber for a model cluster of seven [AlF₄]⁻ molecules was found to be 625.6 cm⁻¹, which aligns well with experimental values. mdpi.com
In the case of the molten K₃AlF₆-Al₂O₃ system, quantum chemistry ab initio simulations have been used to calculate the symmetric stretching vibrational wavenumbers of possible clusters. rsc.orgresearchgate.net These calculations, when compared with experimental Raman spectra, suggest the presence of [AlF₅]²⁻, [AlF₆]³⁻, [Al₂OF₆]²⁻, and [Al₂O₂F₄]²⁻ clusters in the melt. rsc.orgresearchgate.net As the concentration of Al₂O₃ increases, the structure is believed to evolve from six-coordinated aluminum atoms with terminal fluorine to two four-coordinated aluminum atoms connected by a single bridging oxygen. rsc.orgresearchgate.net
The following table presents the experimentally observed and theoretically calculated Raman bands for various species in molten fluoride systems.
| Species | Experimental Raman Band (cm⁻¹) | Calculated Raman Band (cm⁻¹) | Reference |
| In Molten KAlF₄ | |||
| [AlF₄]⁻ (in a cluster of 7) | ~625 | 625.6 | mdpi.com |
| In Molten K₃AlF₆-Al₂O₃ | |||
| [Al₂OF₆]²⁻ | 460 | ~466 (for K₂Al₂OF₆) | researchgate.net |
| Al₂OF₄ (in NaF-AlF₃-Al₂O₃) | 460 | - | researchgate.net |
| Al₂OF₈⁴⁻ | 495 | - | researchgate.net |
| Al₂O₂F₄²⁻ | 410 | - | researchgate.net |
DFT calculations have provided significant insights into the structures and dynamics of aqueous aluminum-fluoride complexes, [Al(H₂O)₆₋ᵢFᵢ]⁽³⁻ⁱ⁾⁺. acs.org These studies investigate the relationship between structural parameters and water-exchange rate constants. acs.org DFT calculations at the B3LYP/6-311+G** level have shown that as fluoride ions progressively replace water molecules in the inner coordination sphere, the Al-OH₂ bond lengths increase, indicating a labilizing effect of the fluoride ligand. acs.org
The water-exchange reactions are dominated by the departure of a water molecule that is trans to a fluoride ligand, a phenomenon known as the trans effect. acs.org This is consistent with the observation of longer Al-OH₂ bond lengths in the trans position. acs.org For each stepwise substitution of a water molecule by a fluoride ion, the rate of water exchange increases by approximately two orders of magnitude. nih.gov
The following table summarizes key findings from DFT studies on aqueous aluminum-fluoride complexes.
| Complex | Key Finding | Method | Reference |
| [Al(H₂O)₆₋ᵢFᵢ]⁽³⁻ⁱ⁾⁺ | Al-OH₂ bond lengths increase with progressive F⁻ substitution. | DFT (B3LYP/6-311+G**) | acs.org |
| [Al(H₂O)₆₋ᵢFᵢ]⁽³⁻ⁱ⁾⁺ | Water-exchange is dominated by the departure of H₂O trans to F⁻. | DFT | acs.org |
| AlF(H₂O)₅²⁺ | kₑₓ(298) = 230 s⁻¹, ΔH‡ = 65 kJ mol⁻¹, ΔS‡ = 19 J mol⁻¹ K⁻¹ | ¹⁷O, ¹⁹F, ²⁷Al NMR | nih.gov |
| AlF₂(H₂O)₄⁺ | kₑₓ(298) = 17,100 s⁻¹, ΔH‡ = 66 kJ mol⁻¹, ΔS‡ = 57 J mol⁻¹ K⁻¹ | ¹⁷O, ¹⁹F, ²⁷Al NMR | nih.gov |
Simulation of Raman Spectra for Molten KAlF₄ and K₃AlF₆-Al₂O₃ Systems
Quantum Chemistry Ab Initio Methods
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are also employed to investigate this compound species, particularly in the molten state.
Ab initio molecular dynamics (AIMD) simulations have been instrumental in exploring the ionic structure and transport properties of molten aluminum potassium fluoroaluminate systems. mdpi.comresearchgate.net These simulations provide a detailed picture of the various complex ions present in the melt and their relative concentrations.
A study on the K₃AlF₆-2.2NaF-AlF₃ molten system using AIMD revealed that the primary Al-F complex ions are [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻. mdpi.comresearchgate.net The concentration of these species is influenced by the amount of K₃AlF₆ in the melt. mdpi.com The simulations also showed that a small fraction of fluorine atoms (around 3%) act as bridging atoms, suggesting a limited degree of polymerization of the ionic structures. mdpi.comresearchgate.net
In another study, a quantum chemistry ab initio simulation was performed to understand the structure of molten KAlF₄. nih.govmdpi.com This was achieved by proposing a series of model aluminum fluoride clusters, optimizing their geometries using the restricted Hartree-Fock (RHF) method with a 6-31G(d) basis set, and then calculating their vibrational frequencies. mdpi.com The results of these simulations supported the experimental findings that molten KAlF₄ consists mainly of [AlF₄]⁻ tetrahedra and a small amount of [AlF₆]³⁻ octahedra. nih.govmdpi.comresearchgate.net The simulated Raman spectrum showed good agreement with the experimental spectrum. nih.govresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful tool for investigating the microscopic properties of molten salt systems, providing detailed insights into ionic structures and transport phenomena at high temperatures where experimental investigation can be challenging. mdpi.comresearchgate.net These computational methods have been successfully applied to various molten fluoride salt systems, including those containing this compound species. mdpi.comresearchgate.netacs.org
Simulations of Structure and Dynamics in Molten Salt Systems
Ab initio molecular dynamics (AIMD) simulations have been employed to explore the ionic structure and transport characteristics of potassium-rich aluminum fluoride molten systems. mdpi.com These simulations provide a comprehensive understanding of the structural features of the electrolyte by analyzing quantitative data such as radial pair distribution functions, average coordination numbers, and the distribution of different complex ions. mdpi.com
Research findings indicate that in potassium-rich molten salts, the primary aluminum-fluoride complex anionic species are [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻. mdpi.com The structure of these melts is characterized by a relatively modest degree of polymerization. mdpi.com For instance, in a K₃AlF₆-2.2NaF-AlF₃ molten system, fluorine atoms acting as bridges between aluminum centers constitute only about 3% of the total fluorine composition. mdpi.com
Thermodynamic Modeling of this compound Melts
Thermodynamic models are essential for understanding and predicting the behavior of molten KF-AlF₃ systems. These models are often based on the partial dissociation of complex compounds and are used to calculate thermodynamically consistent phase diagrams and activities of the components. chempap.org
Stoichiometric Equilibrium Constants for Anionic Species
In molten KF-AlF₃ mixtures, the structure is primarily described by equilibria between different fluoroaluminate anions. scispace.com Raman spectroscopy studies have established that the melt can be described by two main equilibria involving the dissociation of larger complexes into smaller ones with the release of a free fluoride ion (F⁻). scispace.comresearchgate.net
The two principal reactions are:
AlF₆³⁻ ⇌ AlF₅²⁻ + F⁻
AlF₅²⁻ ⇌ AlF₄⁻ + F⁻
The stoichiometric equilibrium constants (K') for these reactions have been determined quantitatively from the Raman intensities of the vibrational frequencies corresponding to the AlF₆³⁻, AlF₅²⁻, and AlF₄⁻ anions. scispace.com The temperature dependence of these constants provides crucial information about the thermodynamics of the system. scispace.com
Interactive Data Table: Stoichiometric Equilibrium Constants
| Reaction | Equation for Stoichiometric Equilibrium Constant (K') | Temperature Range (°C) |
| AlF₆³⁻ ⇌ AlF₅²⁻ + F⁻ | ln K' = -5894/T(K) + 2.29 | 860-1000 |
| AlF₅²⁻ ⇌ AlF₄⁻ + F⁻ | ln K' = -7698/T(K) + 7.46 | 860-1000 |
Data sourced from Robert, E., et al. (1997). scispace.com
Enthalpy and Entropy Changes of Reactions in Melts
From the temperature dependence of the stoichiometric equilibrium constants, the approximate standard enthalpy (ΔH°) and standard entropy (ΔS°) changes for the dissociation reactions in the melt can be evaluated. scispace.com The relationship ln(K') = -ΔH°/RT + ΔS°/R allows for the calculation of these thermodynamic parameters, where R is the ideal gas constant. Both established reactions have been found to have positive reaction enthalpies. researchgate.net
Interactive Data Table: Thermodynamic Data for Anionic Reactions
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| AlF₆³⁻ ⇌ AlF₅²⁻ + F⁻ | 49.0 | 19.0 |
| AlF₅²⁻ ⇌ AlF₄⁻ + F⁻ | 64.0 | 62.0 |
Values calculated based on the equations provided by Robert, E., et al. (1997). scispace.com
Phase Diagram Analysis (e.g., KF-AlF₃ System)
The phase diagram of the binary KF-AlF₃ system has been investigated by various researchers using methods like differential thermal analysis and X-ray diffractometry. chempap.orgresearchgate.net The diagram is characterized by the formation of several intermediate compounds and eutectic points. chempap.org
The compound potassium cryolite (B1665278) (K₃AlF₆) melts congruently at a temperature reported between 985°C and 1020°C. chempap.org Another compound, KAlF₄, has also been confirmed to melt congruently at 575°C ± 2°C. researchgate.net The system features two key eutectic points, which represent the lowest melting compositions for certain ranges. The precise coordinates of these points have been subject to refinement over time. chempap.org
Interactive Data Table: Features of the KF-AlF₃ Phase Diagram
| Feature | Composition (mole % AlF₃) | Temperature (°C) | Reference |
| Eutectic Point (E1) | 8.0 | 821.2 | chempap.org |
| Eutectic Point (E2) | 45.0 | 559.0 | chempap.org |
| Congruent Melting | K₃AlF₆ | 995 | researchgate.net |
| Congruent Melting | KAlF₄ | 575 | researchgate.net |
Advanced Applications of Aluminum Potassium Fluorides in Chemical and Materials Science
Electrochemical Processes
Aluminum potassium fluorides are integral to the evolution of electrochemical technologies, particularly in the realm of aluminum production. Their ability to modify electrolyte properties enables more efficient and environmentally conscious processes.
Low-Temperature Electrolytes for Aluminum Reduction
The conventional Hall-Héroult process for aluminum production operates at high temperatures, typically between 950-960 °C, using a sodium cryolite (B1665278) (Na₃AlF₆) based electrolyte. Current time information in Bangalore, IN.researchgate.net This high-temperature environment leads to significant energy consumption and corrosion of cell components. Current time information in Bangalore, IN. A key area of research is the development of low-temperature electrolysis, and potassium cryolite (K₃AlF₆)-based systems have emerged as a promising alternative. Current time information in Bangalore, IN.researchgate.netscribd.com
Influence of Fluoroaluminates on Electrolyte Conductivity and Alumina (B75360) Solubility
For an electrolyte to be viable for industrial application, it must possess adequate electrical conductivity and the ability to dissolve alumina (Al₂O₃). Potassium cryolite-based melts exhibit favorable alumina solubility. For instance, at 800 °C, the solubility of alumina in KF-AlF₃ melts increases with the cryolite ratio, reaching 5.76 mol% at a CR of 1.5. nih.gov This is a notable improvement over sodium-based systems at similar low temperatures. researchgate.netnih.gov
However, the electrical conductivity of pure potassium cryolite melts is generally lower than that of their sodium counterparts. deepdyve.commdpi.com To counteract this, additives can be introduced. The addition of lithium fluoride (B91410) (LiF) and sodium fluoride (NaF) has been shown to enhance the electrical conductivity of KF-AlF₃ melts. For example, adding 3 wt% LiF can increase conductivity by 8%, while 12 wt% NaF can increase it by 6%. Current time information in Bangalore, IN. These additives help to compensate for the drop in conductivity that occurs when alumina is dissolved in the melt. Current time information in Bangalore, IN.
Conversely, the addition of these fluorides can also impact alumina solubility. While potassium fluoride itself enhances alumina solubility, both LiF and NaF additions tend to decrease it. Current time information in Bangalore, IN. Therefore, optimizing the electrolyte composition involves a trade-off between achieving high conductivity and maintaining sufficient alumina solubility.
| Cryolite Ratio (CR) | Temperature (°C) | Alumina Solubility (mol %) | Reference |
|---|---|---|---|
| 1.3 | 700 | ~3.25 | Current time information in Bangalore, IN. |
| 1.3 | 800 | 4.76 | nih.gov |
| 1.5 | 750 | ~5-6 (wt%) | Current time information in Bangalore, IN. |
| 1.5 | 800 | 5.76 | nih.gov |
Anode Process Dynamics in KF-AlF₃-Al₂O₃ Melts
In these low-temperature melts, the anode process is characterized by mixed kinetics, while the cathodic process is diffusion-controlled. americanelements.comemerald.com The limiting current density for oxygen evolution on a Cu-Al anode was found to be 0.31 A/cm² at 700 °C with a CR of 1.4, and this value increases with both the cryolite ratio and temperature. americanelements.comemerald.com The composition of the electrolyte, including the concentration of alumina, significantly influences the potential of the anode. chemmethod.com Understanding these dynamics is crucial for the development of stable and efficient inert anode technologies for low-temperature aluminum electrolysis. ccspublishing.org.cn
Current Efficiency in Aluminum Deposition from Cryolite-Based Melts
Current efficiency (CE) is a measure of the effectiveness of the electrolysis process in producing aluminum. A major cause of efficiency loss is the back-reaction between dissolved aluminum metal in the electrolyte and the anode product, carbon dioxide (CO₂). grafiati.comresearchgate.net The solubility of aluminum in the molten salt is a key factor influencing this back-reaction and, consequently, the current efficiency. grafiati.com
Several factors affect the current efficiency in cryolite-based melts. Increasing the cathodic current density has been shown to increase current efficiency. grafiati.com The composition of the electrolyte also plays a significant role. Increasing the aluminum fluoride content (i.e., decreasing the cryolite ratio) generally leads to higher current efficiencies. grafiati.comresearchgate.net Additives such as LiF, CaF₂, and MgF₂ can also be beneficial by reducing the solubility of the metal in the electrolyte. researchgate.netresearchgate.net However, the addition of NaF to KF-AlF₃ melts has been observed to decrease current efficiency at cryolite ratios of 1.3 and 1.5. rsc.org In laboratory settings, current efficiencies for aluminum deposition from cryolite-alumina melts can range from approximately 89% to 96%, depending on the specific conditions. grafiati.comresearchgate.net
| Parameter Change | Effect on CE | Reason | Reference |
|---|---|---|---|
| Increase Cathodic Current Density | Increase | Reduces relative impact of back-reaction | grafiati.com |
| Increase AlF₃ Content (Decrease CR) | Increase | Reduces metal solubility | grafiati.comresearchgate.net |
| Add LiF, CaF₂, MgF₂ | Increase | Reduces total metal solubility | researchgate.netresearchgate.net |
| Add NaF to KF-AlF₃ melts | Decrease | Not fully elucidated, likely affects metal solubility and transport properties | rsc.org |
Electrochemical Behavior as Electrode Materials (e.g., K-ion Batteries, analogous to K₃VF₆)
The development of next-generation energy storage systems, such as potassium-ion batteries (KIBs), is an area of intense research due to the abundance and low cost of potassium. tandfonline.comscirp.org In this context, fluoride-based compounds are being investigated as potential electrode materials. While research into the direct use of aluminum potassium fluoride as an electrode material is still nascent, analogies can be drawn from studies on similar compounds like potassium vanadium fluorides.
For instance, K₃VF₆ has been studied as a positive electrode material for K-ion batteries, demonstrating a promising electrochemical performance with a voltage plateau at 3.7 V and an initial capacity of 95 mAh/g. researchgate.net The electrochemical activity is attributed to the reversible V⁴⁺/V³⁺ one-electron process. researchgate.net The structural stability of these fluoride materials during potassium extraction and insertion is a critical factor for their performance. researchgate.netresearchgate.net Although compounds like K₅V₃F₁₄ and KVF₄ have shown lower electrochemical activity, the study of these systems provides valuable insights into the design of high-capacity fluoride-based cathodes. researchgate.net
While direct experimental data on this compound in K-ion batteries is limited, its structural similarity to other potassium-containing fluorides suggests it could be a theoretical candidate for such applications. Further research is needed to explore the electrochemical behavior and potential of this compound and its analogues as electrode materials in KIBs.
Catalysis
Beyond electrochemistry, this compound, particularly when supported on alumina (KF/Al₂O₃), has been recognized as a remarkably effective and versatile heterogeneous basic catalyst. capes.gov.br This solid-phase catalyst offers numerous advantages, including ease of handling, recyclability, and the avoidance of cumbersome aqueous workups, making it a green and efficient option for a variety of organic transformations. Current time information in Bangalore, IN.
The catalytic activity of KF/Al₂O₃ is attributed to its strong basic nature. Current time information in Bangalore, IN. It is believed that the active site for some reactions may be K₃AlF₆, formed from the reaction between KF and Al₂O₃. deepdyve.comgrafiati.com This solid base has been successfully employed in a wide range of reactions, including:
Knoevenagel Condensation: KF/Al₂O₃ efficiently catalyzes the condensation of aldehydes with active methylene (B1212753) compounds to produce electrophilic alkenes. ccspublishing.org.cnresearchgate.net
Michael Addition: It serves as an excellent catalyst for the Michael addition of various nucleophiles, such as nitroalkanes and dimedone, to α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.netresearchgate.net
Synthesis of Heterocycles: The catalyst is used in the multi-component synthesis of various heterocyclic compounds, including pyrimidine (B1678525) and 4H-pyran derivatives. Current time information in Bangalore, IN.researchgate.net
Synthesis of Curcumin: KF/Al₂O₃ has been used as a green catalyst for the Claisen-Schmidt condensation reaction to synthesize curcumin, a compound with significant pharmacological and dyeing properties. deepdyve.comgrafiati.comresearchgate.net
Other Reactions: Its applications extend to the dehydration of aldoximes to nitriles, N-alkylation of carboxamides, and palladium-catalyzed reactions. grafiati.com
The versatility and environmentally benign nature of the KF/Al₂O₃ catalytic system highlight the significant potential of this compound compounds in advancing sustainable chemical synthesis. nih.govresearchgate.net
Heterogeneous Base Catalysis by Potassium Fluoride on Alumina (KF/Al₂O₃)
Potassium fluoride supported on alumina (KF/Al₂O₃) has emerged as a highly effective and popular heterogeneous basic catalyst. scirp.orgresearchgate.netijpras.com Its appeal lies in its inherent basicity, coupled with enhanced reactivity and selectivity, which allows for milder reaction conditions and more straightforward work-up procedures. scirp.orgijpras.com The preparation of this catalyst is often achieved by impregnating alumina with an aqueous solution of potassium fluoride, followed by drying. echemi.com This process creates active basic sites on the alumina surface, which are believed to be responsible for its catalytic prowess. researchgate.net The F- anion, being a very hard anion, is thought to augment the surface's basicity. researchgate.net
The utility of KF/Al₂O₃ spans a wide range of organic reactions, demonstrating its versatility. It has been successfully employed in various condensation reactions, including the Knoevenagel, Henry, Darzens, and Biginelli reactions. scirp.orgresearchgate.net Furthermore, it is a proficient catalyst for alkylation and elimination reactions. scirp.orgresearchgate.net In the synthesis of 4H-pyran derivatives, KF/Al₂O₃ has been shown to be an efficient and recyclable catalyst, promoting the reaction under environmentally benign conditions. scirp.org Its application in the synthesis of biodiesel via transesterification has also been explored, where it exhibits high catalytic activity. repec.org
The following table summarizes the types of reactions catalyzed by KF/Al₂O₃:
| Reaction Type | Example | Reference |
| Condensation | Knoevenagel, Henry, Darzens, Biginelli | scirp.orgresearchgate.net |
| Alkylation | General Alkylation Reactions | scirp.orgresearchgate.net |
| Elimination | General Elimination Reactions | scirp.orgresearchgate.net |
| Multicomponent | Synthesis of 4H-pyrans | scirp.org |
| Transesterification | Biodiesel Production | repec.org |
Promotion of Organic Transformations (e.g., Alkylation, Condensation, Elimination Reactions)
The catalytic activity of KF/Al₂O₃ extends to a variety of important organic transformations beyond general classifications. It has been specifically noted for its effectiveness in promoting alkylation, condensation, and elimination reactions. scirp.orgresearchgate.netresearchgate.net For instance, in the Claisen-Schmidt condensation to synthesize curcumin, KF/Al₂O₃ acts as an efficient and green solid base catalyst. researchgate.net The catalyst's performance, including yield and selectivity, can be tuned by adjusting factors such as the loading of KF and the calcination temperature during its preparation. researchgate.net
In addition to condensation reactions, KF/Al₂O₃ is a recognized catalyst for Michael additions, a key carbon-carbon bond-forming reaction. acs.org It also facilitates the synthesis of various heterocyclic compounds. For example, it is used in the solid-state synthesis of 2-aroylbenzo[b]furans. capes.gov.br The use of KF/Al₂O₃ often allows for milder reaction conditions and can be combined with techniques like microwave irradiation to further enhance reaction rates and yields, contributing to more sustainable chemical processes. ijpras.com
Applications in Metal-Catalyzed Coupling Reactions (e.g., Heck, Stille, Suzuki, Buchwald-Hartwig)
KF/Alumina has proven to be a valuable heterogeneous base in several palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions, including the Heck, Stille, Suzuki, and Buchwald-Hartwig reactions, are cornerstones of modern organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and advanced materials. libretexts.orgsigmaaldrich.comrsc.org
The role of the base in these catalytic cycles is critical, and KF/Al₂O₃ offers the advantage of being a solid, easily separable, and often reusable base. researchgate.net Its application has been reported in Suzuki, Sonogashira, and Buchwald-Hartwig reactions, facilitating the synthesis of complex molecules under heterogeneous conditions. nih.gov For example, in the synthesis of core-functionalized naphthalene (B1677914) diimides, a vibratory ball mill was used for Suzuki, Sonogashira, and Buchwald-Hartwig couplings with a palladium catalyst and a base, showcasing an environmentally friendly approach. nih.gov The choice of base is crucial, and while the cited study primarily used other bases, it highlights the context where a solid base like KF/Al₂O₃ would be applicable. nih.gov
Role as Solid Lewis Acids (AlF₃ and Aluminum Chlorofluoride)
High-surface-area aluminum fluoride (HS-AlF₃) and aluminum chlorofluoride (ACF, AlClₓF₃₋ₓ) are recognized as exceptionally strong solid Lewis acids, with an acidity that can be comparable to superacids like SbF₅. researchgate.nethu-berlin.denih.gov This extraordinary Lewis acidity makes them potent catalysts for a range of challenging chemical transformations. researchgate.net These materials are typically amorphous solids, and their high surface area provides a greater number of accessible active sites. researchgate.net
The powerful Lewis acidic nature of HS-AlF₃ and ACF has been confirmed through various characterization techniques, including ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) and CO adsorption studies. rsc.org These analyses have identified the presence of very strong Lewis acid sites on the surfaces of these catalysts. rsc.org The structure of ACF is primarily a random network of corner-sharing AlF₆ octahedra, with a higher degree of disorder compared to amorphous AlF₃. nih.gov This structural characteristic, along with the presence of terminal fluorine atoms, contributes to its catalytic activity. nih.gov
Activation of C-H and C-F Bonds in Catalytic Reactions
The remarkable Lewis acidity of aluminum fluoride-based catalysts, particularly HS-AlF₃ and ACF, enables them to activate notoriously inert C-H and C-F bonds. researchgate.nethu-berlin.de This capability opens up new avenues for the functionalization of alkanes and fluorinated compounds, which are often unreactive under conventional catalytic conditions. researchgate.net
These solid acids have been shown to catalyze a variety of C-H and C-F bond activation reactions, including:
H/D exchange in alkanes : Facilitating isotopic labeling of saturated hydrocarbons. researchgate.net
Hydroarylation : Promoting the addition of arenes to alkenes, even with deactivated aromatic compounds. researchgate.net
Hydrodefluorination of fluoromethanes : Activating C-F bonds for subsequent transformations. researchgate.net
Selective dehydrohalogenation : Enabling the removal of hydrogen and a halogen from hydrochlorofluoroalkanes. researchgate.net
Furthermore, ACF has been employed in the catalytic dehydrofluorination of hydrofluoroalkanes to produce valuable fluoroolefins. matec-conferences.orgresearchgate.net It also catalyzes the consecutive hydrogermylation and C-F activation of tetrafluoropropenes, demonstrating its ability to orchestrate complex, multi-step transformations. researchgate.net The interaction of silanes and germanes with the ACF surface can be controlled to direct the selectivity of C-F bond activation reactions. researchgate.net
Materials Science and Engineering
Development of Mn⁴⁺-Doped Hexafluoroaluminates for Solid-State Lighting (WLEDs)
In the realm of materials science, manganese(IV)-doped hexafluoroaluminates have garnered significant attention as promising red-emitting phosphors for white light-emitting diodes (WLEDs). nih.govresearchgate.net These materials are crucial for improving the color rendering of WLEDs, particularly for achieving warm white light, while maintaining high luminous efficacy. nih.govresearchgate.net The narrow red-line emission of Mn⁴⁺-doped fluorides, typically centered around 620-630 nm, is ideal for supplementing the emission of blue LEDs coated with a yellow phosphor, a common configuration for WLEDs. nih.govresearchgate.net
Compounds such as K₂SiF₆:Mn⁴⁺, Na₃AlF₆:Mn⁴⁺, K₃AlF₆:Mn⁴⁺, and K₂NaAlF₆:Mn⁴⁺ are synthesized, often through simple wet-chemical methods like co-precipitation at room temperature. nih.govresearchgate.net The synthesis of these phosphors can be optimized to produce crystallites with favorable characteristics for WLED applications, such as large size, regular shape, and a narrow size distribution. nih.gov For instance, highly monodisperse, large crystallites of K₂NaAlF₆:Mn⁴⁺ have been obtained, which is advantageous for their incorporation into LED packages. nih.gov
A key challenge for these fluoride-based phosphors is their moisture stability. Research efforts are underway to improve their waterproofness, for example, by creating a moisture-stable phosphor with an organic hydrophobic skin. researchgate.net The thermal stability of these phosphors is also a critical factor, and Mn⁴⁺-doped hexafluoroaluminates have shown high luminescence quenching temperatures (around 460–490 K), making them suitable for operation in WLEDs. researchgate.net
The development of new synthesis routes, such as green synthesis methods that avoid highly toxic reagents like HF, is also an active area of research. scirp.orgescholarship.org The overarching goal is to create efficient, stable, and cost-effective red-emitting phosphors to advance solid-state lighting technology. mdpi.com
Ionic Conductivity in Alkali Metal Oxo-Fluoro-Aluminates for Energy Storage
Research into solid-state electrolytes for next-generation energy storage, such as potassium-ion batteries (KIBs), has highlighted the potential of alkali metal oxo-fluoro-aluminates. researchgate.netcip.com.cn These materials are of interest due to their potential for high ionic conductivity, a critical property for efficient electrolytes. cip.com.cn
A specific compound of interest is the potassium oxo-fluoro-aluminate, K₂Al₂O₃F₂, which has been synthesized and characterized for its structural and conductive properties. researchgate.netresearchgate.net Prepared via ceramic methods at 800°C, K₂Al₂O₃F₂ crystallizes in a monoclinic space group (C2/m). researchgate.net Its structure is composed of distinct layers of oxygen-connected AlO₃F tetrahedral groups, with fluorine atoms separating these layers. researchgate.netresearchgate.net This layered structure is significant because it creates channels between and perpendicular to the sheets where potassium ions can move without significant physical obstruction. researchgate.net
Conductivity measurements performed on K₂Al₂O₃F₂ from room temperature up to 300°C have demonstrated decent potassium ion conductivity. researchgate.net This characteristic is directly linked to its potential use in energy storage devices. While related rubidium oxo-fluoro-aluminates, such as Rb₂Al₂O₃F₂, have shown ionic conductivity values around 1.74 × 10⁻⁶ S cm⁻¹ at ambient temperatures, the specific conductivity of the potassium variant is a subject of ongoing investigation. researchgate.netresearchgate.netresearchgate.net The ability of these crystalline structures to facilitate ion movement makes them promising candidates for the development of safer, solid-state potassium batteries. researchgate.netcip.com.cn
Role as Fluxes in Metal Processing and Secondary Aluminum Smelting
In the metals industry, particularly in secondary aluminum smelting, this compound (PAF) is widely used as a primary component in salt fluxes. alibaba.comscribd.comrsc.org The main function of a flux is to maximize metal recovery by separating the molten metal from oxides and dross. researchgate.netscribd.com PAF prevents the incendiary burning of aluminum, thereby increasing yield. researchgate.netscribd.com
When added to molten aluminum, often in combination with other salts like sodium chloride (NaCl) and potassium chloride (KCl), PAF increases the fluidity of the flux. researchgate.netscribd.com This enhanced fluidity allows the flux to better cover the molten metal and aids in the release of metal trapped within the dross. researchgate.netscribd.com
Furthermore, the active fluoride in PAF plays a crucial role in refining the metal by removing alkaline earth metals, especially magnesium (Mg), but also lithium (Li) and calcium (Ca), from the melt, which improves the purity of the final aluminum alloy. researchgate.net Some aluminum foundry producers utilize PAF as a safer, exclusive magnesium remover, offering an alternative to the use of hazardous chlorine gas. researchgate.netscribd.comresearchgate.net
Table 1: Typical Chemical Composition of Commercial Potassium Aluminum Fluoride Grades
| Component | Super Grade (%) | First Grade (%) | Grade 2 (%) |
| F | 50-52 | 49-51 | 49-51 |
| Al | 17-18 | 17-18 | 15-19 |
| K | 29-32 | 28-32 | 27-35 |
| Fe₂O₃ | 0.01% max | 0.1% max | 0.20% max |
| SiO₂ | 0.06% max | 0.1% max | 0.50% max |
| SO₄ | 0.05% max | 0.20% max | 0.50% max |
| H₂O | 1.2% max | 1.5% max | 1.00% max |
Applications in Abrasive Products as Fillers/Binders
This compound is a key additive in the manufacturing of abrasive products, such as grinding wheels and coated abrasives, where it functions as both a filler and a binder. Current time information in Bangalore, IN.researchgate.netmdpi.com It is particularly used in resin-bonded abrasives. Current time information in Bangalore, IN.cip.com.cn
As a binder, PAF must have sufficient strength to hold the abrasive grains (like aluminum oxide or silicon carbide) to the tool's surface, preventing them from breaking out and damaging the workpiece. Current time information in Bangalore, IN.cip.com.cn In its semi-solid state during manufacturing, it effectively glues the grits together. scribd.com
Table 2: Common Grain Sizes of Potassium Aluminum Fluoride for Industrial Use
| Mesh Size | Particle Size (micrometers, µm) |
| 20 mesh | < 841 |
| 40 mesh | < 420 |
| 100 mesh | < 149 |
| 200 mesh | < 74 |
| 325 mesh | < 44 |
Use in Glass Production for Opacification
In the glass industry, this compound is utilized as an opacifying agent. researchgate.netresearchgate.netscirp.org When added to a glass formulation, it causes the glass to become cloudy or opaque, imparting a milky white appearance. researchgate.netresearchgate.netscirp.org This property is valuable for producing specialty glasses where translucency or opacity is a desired aesthetic or functional characteristic. mdpi.com It serves as an auxiliary solvent in the process, contributing to the quality of the final glass product. cip.com.cnresearchgate.net
Integration into Roofing Shingles as Alkaline pH Adjusters and Color Additives
This compound finds a common application in the manufacturing of roofing shingles. researchgate.netresearchgate.netscirp.org In this context, it serves multiple functions. It is used as an alkaline pH adjuster in the coatings for roofing granules. researchgate.netscirp.org This helps in controlling the chemical environment during production and can contribute to the longevity of the shingles.
Additionally, PAF is used as a color additive for the coatings on these granules, contributing to the final appearance of the roofing product. researchgate.netrsc.orgscirp.org Beyond these roles, it also aids in imparting flame-retardant characteristics to the shingles, enhancing the safety profile of the roofing material. researchgate.netrsc.org
Environmental and Biological Interactions of Aluminum Fluoride Complexes
Speciation and Complexation of Aluminum and Fluoride (B91410) in Aqueous Environments
The interaction between aluminum and fluoride in water is a complex process governed by various factors, primarily pH, which dictates the specific forms (species) of aluminum available to react with fluoride ions.
The speciation of aluminum in aqueous solutions is heavily dependent on pH. mdpi.com In highly acidic conditions, with a pH below 5.5, aluminum exists predominantly as the hydrated hexaaquaaluminum ion, [Al(H₂O)₆]³⁺. mdpi.com As the pH increases to above 6.2, the tetrahedral aluminate ion, [Al(OH)₄]⁻, becomes the dominant form. mdpi.com In the intermediate pH range of 5.5 to 6.2, a variety of complex aluminum species can form. mdpi.com The presence of fluoride ions alters this behavior; for instance, insoluble aluminum hydroxide (B78521), Al(OH)₃, which typically precipitates at a pH of 7.7, will precipitate at a higher pH when fluoride is present. mdpi.com
Table 1: pH-Dependent Speciation of Aluminum in Aqueous Solution
| pH Range | Dominant Aluminum Species |
|---|---|
| < 5.5 | Hexaaquaaluminum ion [Al(H₂O)₆]³⁺ mdpi.com |
| 5.5 - 6.2 | Various intermediate species mdpi.com |
| > 6.2 | Tetrahedral aluminate ion [Al(OH)₄]⁻ mdpi.com |
In the presence of fluoride ions, aluminum forms a series of mononuclear complexes, generally represented as AlFₓ⁽³⁻ˣ⁾⁺. These complexes include species such as AlF²⁺, AlF₂⁺, AlF₃, and AlF₄⁻. consensus.appnih.gov The formation of these stable complexes shifts the aluminum speciation away from free Al³⁺ and organic complexes, particularly at lower pH and higher fluoride concentrations. consensus.app
Experimental studies using ²⁷Al NMR have shown that for pH levels below 8 and across all fluoride-to-aluminum ratios, the fluoroaluminate complexes maintain a predominantly octahedral coordination sphere in aqueous solution. mdpi.com This includes species like AlF²⁺·4H₂O, AlF₃·3H₂O, and AlF₄⁻·2H₂O. mdpi.com While AlF₄⁻ is often postulated as a biologically significant species, it does not typically exist in a free state in aqueous solutions but is found in the crystal structures of proteins. mdpi.com The formation of these complexes is a critical factor in the chemistry of natural waters, as once formed, they are stable and persist, influencing the mobility of aluminum. consensus.app
Table 2: Common Mononuclear Aluminum-Fluoride Complexes in Aqueous Environments
| Complex Ion | Formula |
|---|---|
| Aluminum monofluoride | AlF²⁺ consensus.app |
| Aluminum difluoride | AlF₂⁺ consensus.app |
| Aluminum trifluoride | AlF₃ cabidigitallibrary.org |
The high stability of the aluminum-fluoride bond means that fluoride can often displace other ligands bound to metals in natural systems. nih.gov This stability is a key reason why aluminum-fluoride complexes persist in the environment once formed. consensus.app In contrast, while calcium and magnesium also form complexes with fluoride, these compounds (e.g., calcium fluoride) are often highly insoluble and tend to precipitate out of solution. nih.gov The stability of any metal-ligand complex, including metallo-fluorides, can be influenced by factors like pH and the presence of other complexing agents, which leads to the concept of a "conditional" stability constant for specific environmental conditions. kau.edu.sa
Table 3: Relative Stability and Favorability of Metallo-Fluoride Complexes
| Metal Ion | Stability of Fluoride Complex | Favorable Reaction with Fluoride |
|---|---|---|
| Aluminum (Al³⁺) | Most Stable nih.gov | Most Favorable nih.gov |
| Iron (Fe³⁺) | Stable nih.gov | - |
| Beryllium (Be²⁺) | Stable nih.gov | - |
| Calcium (Ca²⁺) | - | Favorable nih.gov |
Formation of Mononuclear Aluminum–Fluoride Ions (AlFₓⁿ⁻)
Environmental Transport and Fate of Aluminum Fluoride Species
The formation of aluminum-fluoride complexes significantly impacts how aluminum moves through and is distributed within ecosystems, from acidified lakes to soil and sediment layers.
In regions affected by acid deposition, surface waters can become acidified, leading to elevated levels of dissolved aluminum. epa.gov Aluminum is a significant factor in these ecosystems as it can act as a pH buffer and influence the cycling of other elements. epa.govscispace.com The transport of aluminum in these systems is dynamic. For example, during snowmelt, large inputs of acidic water can introduce significant quantities of aluminum into lakes, which then pass through the system with limited retention. epa.gov
The speciation of the transported aluminum is critical. During low pH events like snowmelt, the inorganic Al³⁺ ion can be a major form of aluminum. epa.gov However, under generally acidic but slightly higher pH conditions, fluoride and hydroxide complexes of aluminum predominate. epa.gov The formation of aluminum-fluoride complexes, along with alumino-organic complexes, is a primary control on the transport of aluminum in dilute, acidic surface waters. scispace.com These complexes keep aluminum dissolved in the water column, facilitating its movement through the lake system. consensus.appdiva-portal.org Studies have shown that lakes act as net sinks for aluminum, meaning more aluminum enters than leaves; however, the retention rate is lower in highly acidic lakes where dissolved, mobile forms like aluminum-fluoride complexes are more prevalent. epa.govtandfonline.com
The behavior and mobility of aluminum fluoride in soils are strongly influenced by soil pH and composition. nih.goveuropa.eu In acidic soils, fluoride complexes with aluminum to form soluble species like AlF²⁺, AlF₂⁺, and AlF₃. nih.gov The increased availability of these soluble complexes enhances the leaching of aluminum from the soil into groundwater or adjacent surface waters. nih.gov This explains why acidic soils often have higher levels of both water-soluble fluoride and extractable aluminum. nih.gov
In contrast, fluorides in alkaline soils tend to exist as less mobile forms, such as calcium fluoride. nih.gov The retention of fluoride in these soils is also heavily dependent on the soil's aluminum content. nih.gov The partitioning of aluminum in soil and sediment can be complex. Sequential extraction procedures used to study aluminum mobility show that a significant portion of aluminum is often found in the residual, less reactive fraction. nih.gov However, the fraction of aluminum that is considered "available" or "reactive," which can be extracted with dilute acids, often correlates with the fraction that is actively toxic and mobile in the environment. nih.gov The presence of organic matter can also influence aluminum partitioning by forming alumino-organic complexes, though this does not appear to significantly alter the fundamental complexation between aluminum and fluoride. nih.govcabidigitallibrary.org
Uptake and Accumulation in Biota (e.g., plants)
The bioavailability and subsequent uptake of aluminum and fluoride by plants are significantly influenced by soil chemistry, particularly pH. In acidic soils with a pH below 5.5, the solubility of aluminum increases. nih.gov Under these conditions, fluoride and aluminum readily form various soluble aluminum fluoride (AlFₓ) complexes. nih.govnih.gov This complexation enhances the phyto-availability of fluoride, leading to increased uptake by plants. nih.gov The formation of these complexes in the soil solution is a critical step, as the uptake of Al and F into plant tissues has been positively correlated with their presence. nih.gov
Once absorbed, aluminum and fluoride are distributed throughout the plant, with accumulation observed in both roots and shoots. ingentaconnect.commdpi.com Plants have developed sophisticated detoxification mechanisms to cope with high concentrations of these elements. A primary strategy is subcellular compartmentalization. ingentaconnect.comnih.govnih.gov In hyperaccumulator species like the tea plant (Camellia sinensis), a significant portion of the total aluminum is sequestered in the cell walls of roots and leaves, with studies showing this can be as high as 69.8% and 75.2%, respectively. ingentaconnect.comnih.gov Much of this cell-wall-bound aluminum is immobilized by components like pectin (B1162225) and hemicellulose, which restricts its movement into the cell's symplast and reduces its toxicity. ingentaconnect.comnih.govnih.gov
For the aluminum and fluoride that do enter the cell's protoplast, the vacuole serves as the main detoxification site. ingentaconnect.comnih.gov Research has revealed that in tea leaves, as much as 88.3% of the aluminum and 98.1% of the fluoride within the protoplasts are stored in the vacuoles. ingentaconnect.comnih.gov This sequestration isolates the toxic ions from sensitive organelles and metabolic processes in the cytoplasm. nih.govnih.gov While the formation of Al-F complexes can facilitate uptake, it can also paradoxically reduce the individual toxicity of each element by forming stable, less reactive compounds. nih.govnih.gov
Table 1: Subcellular Distribution of Fluoride (F) and Aluminum (Al) in Tea Plant Tissues Data derived from studies on the hyperaccumulator Camellia sinensis.
| Tissue | Fraction | Analyte | Percentage of Total | Reference |
| Roots | Cell Wall | Aluminum (Al) | 69.8% | ingentaconnect.comnih.gov |
| Soluble Fraction | Fluoride (F) | 52.3% | ingentaconnect.comnih.gov | |
| Leaves | Cell Wall | Aluminum (Al) | 75.2% | ingentaconnect.comnih.gov |
| Soluble Fraction | Fluoride (F) | 71.8% | ingentaconnect.comnih.gov | |
| Vacuole (of Protoplast) | Aluminum (Al) | 88.3% | ingentaconnect.comnih.gov | |
| Vacuole (of Protoplast) | Fluoride (F) | 98.1% | ingentaconnect.comnih.gov |
Mechanisms of Biological Interaction and Cellular Response to Aluminum Fluoride Mimics
The biological and toxicological effects of aluminum fluoride complexes are largely attributed to their remarkable ability to act as molecular mimics of phosphate (B84403) groups. ingentaconnect.commdpi.comsemanticscholar.org This mimicry allows them to interfere with a vast array of fundamental cellular processes that are dependent on phosphate biochemistry.
Mimicry of Phosphate Groups by AlFₓ Complexes
Fluoroaluminate (AlFₓ) complexes, particularly AlF₃ and AlF₄⁻, are structurally and electronically similar to the phosphate group (PO₄³⁻). ingentaconnect.comnih.govchem-soc.si This structural analogy allows them to fit into the phosphate-binding sites of numerous enzymes and proteins. ingentaconnect.comnih.gov Depending on their specific geometry (e.g., trigonal bipyramidal or octahedral), AlFₓ complexes can mimic either the ground state or, more often, the transition state of a phosphoryl group during enzymatic reactions. nih.govnih.govchem-soc.si This ability to act as a transition-state analog is a key feature of their potent biological activity. nih.govnih.gov
Inhibition of Phosphoryl-Transfer Enzymes
By acting as phosphate analogs, AlFₓ complexes are effective inhibitors of a wide range of phosphoryl-transfer enzymes, which are crucial for signal transduction and energy metabolism. nih.govnih.govresearchgate.net These enzymes, including ATPases, phosphatases, and kinases, catalyze the transfer of phosphate groups. chem-soc.sifluoridealert.org AlFₓ complexes typically bind to the enzyme's active site along with a nucleoside diphosphate (B83284) (like ADP or GDP), forming a stable, inactive complex (e.g., Enzyme-NDP-AlFₓ). fluoridealert.orgnih.gov This complex mimics the transient, high-energy state of the reaction, effectively locking the enzyme and preventing the completion of the catalytic cycle. nih.govnih.gov This mechanism has been observed in enzymes like acetate (B1210297) kinase and P-type ATPases. researchgate.netnih.gov The inhibition is often potent and can be difficult to reverse. fluoridealert.org
Activation of G-proteins by AlF₄⁻ as a GTP Mimic
One of the most well-documented effects of aluminum fluoride is the activation of heterotrimeric guanine (B1146940) nucleotide-binding proteins (G-proteins). nih.govnih.govingentaconnect.com G-proteins are molecular switches that, in their active state, are bound to guanosine (B1672433) triphosphate (GTP). They become inactive upon hydrolyzing GTP to guanosine diphosphate (GDP). The aluminofluoride complex AlF₄⁻, in the presence of GDP, can bind to the nucleotide-binding pocket of the G-protein's α-subunit. physiology.orgnih.gov The resulting Gα·GDP·AlF₄⁻ complex is structurally analogous to the active Gα·GTP state. nih.govnih.govahajournals.org This mimicry tricks the G-protein into adopting its active conformation, causing the dissociation of its subunits and the subsequent activation of downstream effector pathways, even in the absence of the normal hormonal or receptor signal. fluoridealert.orgphysiology.org This non-specific activation of G-protein signaling can profoundly disrupt cellular communication. fluoridealert.orgnih.gov
Effects on Cellular Pathways (Glycolysis, Nutrient Transport, Cellular Respiration)
The interference of aluminum fluoride complexes with phosphate-dependent enzymes has significant downstream consequences for major metabolic pathways.
Glycolysis: Fluoride is a known inhibitor of glycolysis, the pathway that breaks down glucose to produce energy. nih.govmdpi.com One of its primary targets is the enzyme enolase, a metalloenzyme that catalyzes a key step in this pathway. nih.govmdpi.com The inhibition of such enzymes disrupts the cell's primary route for anaerobic energy production, leading to a reduction in ATP levels. nih.govnih.gov
Nutrient Transport: The activity of many membrane transporters is coupled to ATP hydrolysis by P-type ATPases. By inhibiting these ATPases, AlFₓ complexes can disrupt the transport of essential nutrients and ions across the cell membrane, leading to an electrolyte imbalance. nih.gov The mimicry of phosphate by AlFₓ can also directly interfere with phosphate transport itself.
Cellular Respiration: Long-term exposure to fluoride can lead to mitochondrial damage and impair the electron transport chain, which is central to cellular respiration and the primary source of ATP in aerobic organisms. nih.gov This disruption of mitochondrial function further exacerbates the cellular energy deficit initiated by the inhibition of glycolysis. nih.gov
Interactions with Metallo-Proteins and Essential Metals
The biological activity of aluminum fluoride is also linked to its interactions with essential metal ions and the proteins that depend on them. Fluoride has a high affinity for divalent and trivalent metal cations, with the most favorable metal to bind being aluminum, followed by iron and beryllium. nih.gov
Many enzymes require a metal cofactor, such as magnesium (Mg²⁺), for their activity. Fluoride can inhibit these metalloenzymes by forming highly stable complexes with the essential metal at the active site. nih.gov For example, the inhibition of many phosphoryl-transfer enzymes is facilitated by the formation of magnesium-fluoroaluminate complexes within the active site. nih.gov This interaction can displace the metal from its normal binding site or alter the protein's conformation, leading to a loss of function. srce.hr Furthermore, exposure to aluminum can disrupt the homeostasis of other essential metals like iron, copper, and calcium, potentially by competing for binding sites on transport and storage proteins, leading to widespread metabolic disturbances. srce.hrresearchgate.net
Oxidative Stress and Organelle Damage Induced by Aluminum Fluoride Exposure
Exposure to aluminum fluoride complexes, such as aluminum potassium fluoride, is a significant inducer of cellular toxicity, primarily through the mechanisms of oxidative stress and subsequent damage to organelles. mdpi.comnih.gov This cascade of events begins with the overproduction of reactive oxygen species (ROS), which are highly reactive molecules that can damage cell structures. frontiersin.orgmdpi.com The formation of aluminofluoride complexes (AlFx) can exacerbate the generation of free radicals, leading to a state of oxidative stress where the cell's antioxidant defenses are overwhelmed. nih.govacademicjournals.org
Research indicates that both fluoride and aluminum, particularly when combined, can trigger immunoexcitotoxic processes, amplifying inflammation and oxidative damage. nih.govjcu.cz The presence of fluoride appears to enhance the entry of aluminum into cells and across the blood-brain barrier, increasing its neurotoxic potential. academicjournals.orgjcu.cz This synergistic action leads to a more significant disruption of cellular homeostasis than either element would cause alone. nih.gov
The primary consequences of this induced oxidative stress are damage to vital cellular macromolecules and organelles. frontiersin.orgresearchgate.net This includes lipid peroxidation, which compromises the integrity of cell membranes, and damage to critical organelles like mitochondria and the endoplasmic reticulum, ultimately impairing cellular function and viability. nih.govfrontiersin.org
Induction of Oxidative Stress
Exposure to aluminum fluoride results in a marked imbalance between the production of ROS and the capacity of the cellular antioxidant defense system to neutralize them. wgu.edu.etsemanticscholar.org Studies have demonstrated that this exposure leads to a significant increase in lipid peroxidation (LPO), an indicator of oxidative damage to cell membranes. wgu.edu.etsemanticscholar.org Concurrently, there is a depletion of the cell's primary non-enzymatic antioxidant, glutathione (B108866) (GSH), and a reduction in the activity of key antioxidant enzymes. mdpi.comwgu.edu.et
Key enzymatic antioxidants affected include:
Superoxide (B77818) Dismutase (SOD): This enzyme is a crucial first line of defense, converting superoxide radicals into hydrogen peroxide and molecular oxygen.
Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals.
Experimental studies in animal models have quantified these effects, showing a significant decrease in the activity of these protective enzymes following exposure to aluminum and fluoride. semanticscholar.org
Table 1: Effect of Aluminum and Fluoride Exposure on Oxidative Stress Markers
| Biomarker | Effect of Exposure | Consequence | Source |
|---|---|---|---|
| Lipid Peroxidation (LPO) | Significant Increase | Damage to cell and organelle membranes. | wgu.edu.etsemanticscholar.org |
| Glutathione (GSH) | Significant Decrease | Reduced capacity to neutralize free radicals. | mdpi.comwgu.edu.et |
| Superoxide Dismutase (SOD) | Significant Decrease in Activity | Increased levels of superoxide radicals. | wgu.edu.etsemanticscholar.org |
| Catalase (CAT) | Significant Decrease in Activity | Accumulation of hydrogen peroxide. | wgu.edu.etsemanticscholar.org |
Organelle Damage
The excessive oxidative stress induced by aluminum fluoride complexes leads to widespread damage to intracellular organelles, with the mitochondria and the endoplasmic reticulum (ER) being particularly vulnerable. nih.govnih.gov
Mitochondrial Dysfunction: Mitochondria, the primary sites of cellular energy production, are major targets of fluoride and aluminum fluoride toxicity. frontiersin.orgnih.gov The damage manifests in several ways:
Structural Damage: Long-term exposure can lead to severe damage to the mitochondrial structure, including the integrity of its membranes. nih.gov
Impaired Energy Metabolism: Aluminum fluoride can inhibit enzymes essential for ATP synthesis and disrupt the mitochondrial respiratory chain. mdpi.comfrontiersin.org This leads to a decrease in intracellular ATP, depriving the cell of energy. frontiersin.orgfrontiersin.org
Induction of Apoptosis: Damage to the mitochondrial membrane can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, triggering the caspase cascade and leading to programmed cell death. frontiersin.orgnih.gov
Increased ROS Production: Damaged mitochondria become a significant source of further ROS production, creating a vicious cycle of oxidative stress and mitochondrial damage. mdpi.comnih.gov
Endoplasmic Reticulum (ER) Stress: The endoplasmic reticulum is critical for protein synthesis and folding, as well as calcium homeostasis. Aluminum fluoride exposure disrupts these functions, inducing a state known as ER stress. nih.govnih.gov
Unfolded Protein Response (UPR): Fluoride exposure can damage the ER membrane and trigger the UPR, a signaling pathway activated by an accumulation of unfolded or misfolded proteins. nih.govfrontiersin.org
Disruption of Calcium Homeostasis: Fluoride is known to disrupt Ca2+ balance within the ER, which can trigger stress signals and lead to apoptosis. nih.govfrontiersin.org
Connection to Oxidative Stress: There is a strong link between ER stress and oxidative stress; the accumulation of unfolded proteins can lead to ROS production, and ER stress inhibitors have been shown to reduce DNA damage upon fluoride exposure. nih.govuni.lu
Prolonged exposure to aluminum fluoride complexes can also cause damage to the Golgi apparatus and the nucleus, contributing to a general decline in cellular health. nih.govuni.lu This multi-faceted assault on cellular organelles underscores the significant toxicity of these compounds.
Table 2: Mentioned Chemical Compounds
| Compound Name | Formula/Abbreviation |
|---|---|
| This compound | KAlF₄ |
| Aluminum fluoride | AlFₓ |
| Reactive Oxygen Species | ROS |
| Superoxide Dismutase | SOD |
| Catalase | CAT |
| Glutathione | GSH |
| Adenosine triphosphate | ATP |
| Cytochrome c | Cyt-C |
| Calcium | Ca²⁺ |
| Hydrogen peroxide | H₂O₂ |
Historical Context and Evolution of Aluminum Potassium Fluoride Research
Early Explorations in Aluminum Production and Fluoride (B91410) Chemistry
The journey to understanding and utilizing aluminum potassium fluoride began with foundational discoveries in the isolation of aluminum and the exploration of fluoride chemistry.
Pioneering Efforts in Aluminum Isolation (Ørsted, Wöhler, Deville)
In 1825, the Danish physicist Hans Christian Ørsted was the first to produce an impure form of aluminum. redmud.orglibretexts.org He achieved this by reacting anhydrous aluminum chloride with potassium amalgam, which yielded a metal lump resembling tin. machinemfg.comwikipedia.org However, it is believed that Ørsted likely produced an aluminum-potassium alloy rather than pure aluminum. wikipedia.orgicsoba.org
Following Ørsted's work, German chemist Friedrich Wöhler refined the process in 1827. redmud.orgmachinemfg.com By using metallic potassium instead of potassium amalgam to react with anhydrous aluminum chloride, Wöhler was able to produce aluminum powder. libretexts.orgicsoba.org He continued his research and, in 1845, produced small, solidified aluminum balls, allowing for the description of some of its physical properties. machinemfg.comicsoba.org For this, he is often credited with the first isolation of the metal in its pure form. icsoba.org
Later, in 1854, French chemist Henri Sainte-Claire Deville improved upon Wöhler's method by substituting the more expensive potassium with sodium, which made the production of aluminum more economical. libretexts.orgga.gov.au
| Pioneer | Year | Contribution |
| Hans Christian Ørsted | 1825 | First to produce an impure form of aluminum using potassium amalgam. redmud.orglibretexts.org |
| Friedrich Wöhler | 1827 | Isolated aluminum powder by reacting anhydrous aluminum chloride with potassium. libretexts.orgicsoba.org |
| Henri Sainte-Claire Deville | 1854 | Improved the process by using sodium instead of potassium. libretexts.orgga.gov.au |
Role of Potassium Compounds in Early Aluminum Reduction Attempts
Potassium compounds were central to the initial successes in isolating aluminum. Both Ørsted and Wöhler utilized the reactivity of potassium to reduce aluminum chloride. libretexts.orgicsoba.org Ørsted used a potassium amalgam, while Wöhler employed pure potassium for the reduction. icsoba.org The fundamental chemical reaction in Wöhler's process is:
AlCl₃ + 3K → Al + 3KCl icsoba.org
This reaction demonstrates the crucial role of potassium in displacing aluminum from its chloride salt. Although effective on a small scale, the high cost of potassium was a significant barrier to the industrial production of aluminum. libretexts.org This economic challenge directly led to Deville's substitution of potassium with the less expensive sodium. libretexts.orgga.gov.au
Development of Electrochemical Processes
The transition from small-scale chemical reduction to industrial-scale production of aluminum was made possible by the advent of electrochemical processes. This shift spurred the investigation of various fluoride compounds, including this compound, as essential components of the electrolytic bath.
The Hall-Héroult Process and the Search for Optimal Electrolytes
The breakthrough in industrial aluminum production came in 1886 with the nearly simultaneous and independent invention of an electrolytic process by American chemist Charles Martin Hall and French scientist Paul Héroult. international-aluminium.org The Hall-Héroult process involves the electrolysis of alumina (B75360) (aluminum oxide, Al₂O₃) dissolved in a molten salt bath. international-aluminium.orgsintef.com
The initial challenge was finding a suitable solvent for alumina that had a relatively low melting point and could conduct electricity. The search for an optimal electrolyte was a critical area of research. While cryolite (B1665278) (sodium aluminum fluoride, Na₃AlF₆) became the primary component of the industrial electrolyte, the properties of other alkali metal fluorides were also investigated. acs.orgtms.org
Investigation of Alkali Metal Fluorides as Solvents for Alumina
Researchers explored various alkali metal fluorides for their potential as solvents for alumina in the electrolytic process. Molten salts are excellent solvents for a wide range of substances, including metal oxides. berkeley.edu The investigation into different fluoride systems was driven by the need to lower the melting point of the electrolyte, which in turn reduces energy consumption and production costs. acs.org
Potassium fluoride-based systems, specifically KF-AlF₃ mixtures, have been a subject of significant study because they exhibit a eutectic point at a lower temperature (560 °C) and have a higher solubility for alumina compared to the sodium-based systems. acs.org The ionic structures of molten alkali metal fluoride and aluminum fluoride systems have been analyzed, revealing the presence of complex ions like AlF₆³⁻, AlF₅²⁻, and AlF₄⁻. researchgate.net
Patenting and Industrialization of Aluminum Production using Potassium Fluoroaluminates
The potential of potassium fluoroaluminates in aluminum production was recognized and legally protected through patents. Charles Martin Hall, in one of his patents filed in 1887, described the use of a solvent composed of potassium fluoride and aluminum fluoride (with the composition K₂Al₂F₈). illinois.edu This was a variation of his primary patent which used a sodium-based solvent. illinois.edu Further patents explored the addition of other fluorides, like lithium fluoride, to the potassium-based bath to lower the melting point and improve its solvent properties. illinois.edu
More recent patents have detailed various processes for producing potassium fluoroaluminates, such as potassium tetrafluoroaluminate (KAlF₄) and potassium hexafluoroaluminate (K₃AlF₆). google.com These processes include reacting alumina trihydrate with potassium fluoride or potassium bifluoride in the presence of hydrogen fluoride. google.com The industrial production of these compounds is often linked to their use as fluxes for soldering aluminum and as components in low-temperature aluminum electrolysis. researchgate.netjustia.com
| Patent Focus | Key Innovation |
| Hall's Early Patents | Use of potassium fluoride and aluminum fluoride as a solvent for alumina electrolysis. illinois.edu |
| Modern Production Patents | Processes for synthesizing specific potassium fluoroaluminates like KAlF₄ and K₃AlF₆. google.com |
| Application-focused Patents | Use of potassium fluoroaluminates as brazing fluxes and in low-temperature electrolysis. researchgate.netjustia.com |
Evolution of Fundamental Research on Fluoroaluminates
The scientific inquiry into fluoroaluminates, including this compound, has undergone a significant transformation. Initially driven by the demands of large-scale industrial applications, the research focus has progressively expanded to explore the fundamental chemistry and materials science of these compounds, unlocking their potential for advanced technologies.
Shifting Research Foci from Industrial Processes to Fundamental Chemistry and Materials Science
Historically, research on this compound and related fluoroaluminates was intrinsically linked to their role in industrial processes. A primary application is as a fluxing agent in the secondary aluminum industry to smelt and refine aluminum, where it helps in removing magnesium and separating metals from dross. wikipedia.orgamg-al.comazom.com Early scientific investigations were therefore centered on optimizing these processes, understanding the behavior of these fluxes in molten salts, and mitigating the environmental impact, such as the production of fluoride gases. wikipedia.orgchemicalbook.comepa.gov The primary goal was to improve efficiency and address challenges in existing industrial applications like metal recovery and the manufacturing of abrasives. amg-al.comazom.comchemicalbook.com
Beginning in the late 20th and continuing into the 21st century, the research landscape began to shift. While the industrial applications remained significant, a growing body of research started to concentrate on the fundamental chemical and physical properties of fluoroaluminates. This transition was part of a broader trend in the fluorochemical industry, which saw explosive growth and an increasing need to understand the fundamental nature of fluorine-containing compounds. acs.org
This new wave of research delves into the synthesis of novel fluoroaluminate compounds and materials with unique properties. researchgate.netresearchgate.net Scientists began exploring these materials for applications far beyond traditional metallurgy. A significant area of this fundamental research is in the field of materials science, particularly for optical applications. Fluoroaluminate glasses, for instance, have been developed as excellent host materials for lasers and optical amplifiers due to their low phonon energies and broad spectral transmission windows from the ultraviolet to the mid-infrared range. tudublin.iecapes.gov.br
The evolution is characterized by the adoption of advanced analytical and computational techniques to understand these materials at a molecular level. For example, high-temperature in-situ Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the local structure and ionic species distribution in molten fluoroaluminates, providing crucial data for validating theoretical models. academie-sciences.fr Furthermore, first-principles calculations are now employed to investigate complex mechanisms, such as the defluorination of fluoro-aluminates in aluminum electrolysis, offering fundamental insights to optimize industrial processes from a bottom-up, science-driven perspective. acs.org
Modern materials science research has focused on creating new forms of fluoroaluminates, such as those synthesized via fluorolytic sol-gel methods to produce nanometal fluorides for antireflective coatings and other optical applications. researchgate.netmdpi.com These studies explore the synthesis of complex fluoroaluminates, like magnesium fluoroaluminates, and investigate their structural and optical properties for advanced applications. researchgate.netmdpi.com This shift is further evidenced by research into fabricating specialized components like high-reflectivity fiber Bragg gratings in fluoroaluminate glass fibers for use in compact mid-infrared fiber lasers. tudublin.ie
The table below highlights key research findings that illustrate the transition from an industrial to a fundamental science focus.
| Research Focus Area | Key Findings & Developments | Relevant Applications |
| Industrial Process Optimization | Used as a flux to reduce magnesium content in secondary aluminum smelting. wikipedia.org Acts as a filler/binder in the manufacture of resin-bonded grinding wheels. amg-al.comazom.com Research focused on improving metal recovery and managing fluoride emissions. amg-al.comepa.gov | Aluminum Metallurgy, Abrasives Manufacturing |
| Fundamental Chemistry | Investigation of molecular structures in molten states using in-situ NMR. academie-sciences.fr First-principles studies on reaction mechanisms like defluorination. acs.org Synthesis of new complex oxo-fluoro-aluminates. researchgate.net | Process Modeling, Catalyst Development, New Material Synthesis |
| Materials Science & Optics | Development of fluoroaluminate glasses as hosts for solid-state lasers. capes.gov.brscientific.net Fabrication of fiber Bragg gratings in fluoroaluminate fibers for mid-IR lasers. tudublin.ie Synthesis of nanometal fluorides via sol-gel methods for antireflective coatings. mdpi.com | Lasers, Optical Amplifiers, Advanced Coatings, Sensor Technology |
This evolution from applied industrial problem-solving to fundamental scientific exploration demonstrates the expanding importance of fluoroaluminates. By understanding their intrinsic chemical and physical properties, researchers are now paving the way for their use in next-generation technologies.
Q & A
Q. What are the standard methods for synthesizing aluminum potassium fluoride (AlKF₄) in laboratory settings?
this compound is typically synthesized by reacting aluminum hydroxide (Al(OH)₃) with hydrofluoric acid (HF) and potassium fluoride (KF) under controlled conditions. The reaction proceeds via:
Precise stoichiometric ratios and temperature control (60–80°C) are critical to avoid side products like K₃AlF₆ or unreacted fluorides . Post-synthesis, vacuum drying ensures purity.
Q. How can researchers verify the purity and crystallinity of synthesized this compound?
X-ray diffraction (XRD) is the primary method to confirm crystallinity and phase purity by comparing results to reference patterns (e.g., PDF 00-035-0811 for KAlF₄). Inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace impurities (e.g., residual Al³⁺ or K⁺), while thermogravimetric analysis (TGA) assesses hydration levels .
Q. What spectroscopic techniques are effective for characterizing aluminum-fluoride bonding in this compound?
Fourier-transform infrared (FTIR) spectroscopy identifies Al-F stretching vibrations (500–600 cm⁻¹). Solid-state nuclear magnetic resonance (NMR) using ²⁷Al probes can distinguish octahedral vs. tetrahedral coordination of aluminum, critical for understanding reactivity .
Advanced Research Questions
Q. How do pH and ionic strength influence the stability of this compound in aqueous systems?
At pH < 4, AlKF₄ hydrolyzes to release Al³⁺ and F⁻ ions, forming complexes like [AlFₙ]^(3−n) (n=1–6). Above pH 7, aluminum hydroxide precipitates, reducing free Al³⁺ but increasing F⁻ solubility. Ionic strength adjustments (via KCl or NaNO₃) alter activity coefficients, impacting dissolution kinetics .
Q. What methodologies address contradictions in fluoride masking efficiency by aluminum in mixed-ligand systems?
Fluoride masking (e.g., in plutonium separation) requires optimizing Al:F molar ratios to prevent precipitation. Chemometric analysis of visible/near-infrared spectra (500–1000 nm) enables real-time monitoring of Al-F complexation, with principal component analysis (PCA) resolving overlapping spectral signatures .
Q. How can researchers mitigate precipitation of aluminum hydroxides during fluoride ion-selective electrode (ISE) measurements?
Buffer solutions (e.g., TISAB III) containing citrate or CDTA (cyclohexanediaminetetraacetic acid) chelate Al³⁺, preventing hydroxide formation and stabilizing free F⁻ for accurate ISE detection. Validation via standard addition methods accounts for matrix effects .
Q. What advanced computational models predict the thermodynamic stability of AlKF₄ under varying environmental conditions?
Density functional theory (DFT) simulations calculate Gibbs free energy changes (ΔG) for AlKF₄ dissolution. Parameters like hydration entropy (ΔS) and lattice energy are derived from crystallographic data. These models guide experimental design for high-temperature applications (e.g., molten salt reactors) .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in fluoride quantification when aluminum interferes with colorimetric assays?
Aluminum competes with fluoride in SPADNS (sulfonated 2-(parasulfophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid) methods. Pre-treatment with EDTA removes Al³⁺, while ion chromatography (IC) with suppressed conductivity detection provides interference-free F⁻ measurement .
Q. What experimental designs optimize fluoride ion removal using this compound-based adsorbents?
Batch adsorption studies with varying AlKF₄ doses (0.1–5 g/L) and contact times (10–120 min) identify Langmuir isotherm parameters. Fixed-bed column experiments model breakthrough curves using Thomas or Yoon-Nelson equations to scale up defluoridation systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
